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2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide Documentation Hub

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  • Product: 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide
  • CAS: 871544-53-5

Core Science & Biosynthesis

Foundational

Advanced Chemical Profiling and Synthetic Utility of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide (CAS 871544-53-5)

An In-Depth Technical Whitepaper on Scaffold Derivatization, Mechanistic Pathways, and Sourcing for Medicinal Chemistry Executive Summary In the landscape of modern drug discovery, the identification and utilization of v...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Whitepaper on Scaffold Derivatization, Mechanistic Pathways, and Sourcing for Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the identification and utilization of versatile, multi-functional building blocks are critical for accelerating structure-activity relationship (SAR) studies. 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide (CAS 871544-53-5) represents a highly privileged scaffold derived from syringaldehyde. Featuring three orthogonal functional handles—an electrophilic aldehyde, a primary acetamide, and an electron-rich dimethoxyphenoxy core—this compound serves as an advanced intermediate for synthesizing CNS-active agents, antimicrobial analogs, and complex heterocyclic pharmacophores.

This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic methodologies, downstream derivatization pathways, and supply chain considerations for researchers and drug development professionals.

Physicochemical Profiling & Structural Rationale

The structural architecture of CAS 871544-53-5 is strategically advantageous for medicinal chemistry. The central benzene ring is flanked by two methoxy groups at the 2- and 6-positions. These electron-donating groups (EDGs) significantly increase the electron density of the aromatic ring, providing steric shielding to the ether linkage while modulating the electrophilicity of the para-formyl group.

Quantitative chemical data is summarized in the table below, grounded by data from the[1] and commercial supplier specifications[2].

PropertyValue
Chemical Name 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide
CAS Registry Number 871544-53-5
Molecular Formula C11H13NO5
Molecular Weight 239.22 g/mol
PubChem CID 7131239
SMILES String COC1=CC(=CC(=C1OCC(=O)N)OC)C=O
Typical Commercial Purity ≥ 95% (HPLC / NMR)
Physical Appearance Solid (Off-white to pale yellow powder)

Experimental Methodology: Synthesis & Validation

The synthesis of CAS 871544-53-5 relies on the highly selective


 O-alkylation of syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde).
Causality & Mechanistic Logic

Syringaldehyde possesses a sterically hindered but highly nucleophilic phenoxide oxygen when deprotonated. Potassium carbonate (


) is selected as a mild base because it is strong enough to quantitatively deprotonate the phenol (

, stabilized by the para-formyl group) but weak enough to prevent unwanted aldol condensation side-reactions at the aldehyde moiety. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent; it poorly solvates anions, thereby maximizing the nucleophilicity of the phenoxide to accelerate the

displacement of the chloride from 2-chloroacetamide.
Step-by-Step Synthesis Protocol (Self-Validating System)
  • Reagent Preparation: Charge an oven-dried, 250 mL round-bottom flask with syringaldehyde (1.0 equiv, 10 mmol) and anhydrous

    
     (1.5 equiv, 15 mmol).
    
  • Phenoxide Formation: Add anhydrous DMF (50 mL) to the flask. Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere. Self-Validation: The solution will transition to a deep yellow/orange color, confirming the formation of the phenoxide anion.

  • Alkylation: Add 2-chloroacetamide (1.1 equiv, 11 mmol) portion-wise over 10 minutes to control any mild exotherm.

  • Thermal Activation: Heat the reaction mixture to 80°C for 4–6 hours. Logic: 80°C provides the optimal kinetic energy to drive the primary alkyl chloride displacement without inducing thermal degradation of the formyl group.

  • Reaction Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 1:1). The reaction is complete when the highly UV-active starting material spot is consumed and a more polar product spot appears.

  • Quenching & Precipitation: Cool the mixture to room temperature and pour it slowly into 250 mL of vigorously stirred crushed ice/water. Logic: The product is highly crystalline and insoluble in cold water, allowing for self-purification by precipitating out of the DMF/water matrix while leaving unreacted 2-chloroacetamide and inorganic salts in solution.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold distilled water (

    
     mL).
    
  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours to afford the target compound.

Downstream Derivatization Pathways

The true value of CAS 871544-53-5 lies in its orthogonal reactivity. The formyl group and the acetamide group can be selectively targeted without interfering with one another.

  • Pathway A: Reductive Amination. The aldehyde can be converted into benzylamine derivatives using primary amines and sodium cyanoborohydride (

    
    ). Logic:
    
    
    
    is a mild reducing agent that operates optimally at pH 5-6, selectively reducing the transient iminium ion without reducing the unreacted aldehyde directly to an alcohol.
  • Pathway B: Knoevenagel Condensation. Reaction with active methylene compounds (e.g., malonic acid) yields cinnamic acid analogs. Due to the electron-donating dimethoxy groups, the aldehyde is slightly deactivated, necessitating a strong amine catalyst (e.g., piperidine) and elevated temperatures.

  • Pathway C: Amide Dehydration. The primary acetamide can be dehydrated using

    
     or Burgess reagent to yield a terminal nitrile, opening pathways to tetrazole synthesis.
    

G A Syringaldehyde + 2-Chloroacetamide B CAS 871544-53-5 (Core Scaffold) A->B SN2 O-Alkylation C Reductive Amination (Benzylamine Analogs) B->C + Amine/NaBH3CN D Amide Dehydration (Nitrile Derivatives) B->D POCl3 / Heat E Knoevenagel Condensation (Cinnamic Acid Analogs) B->E Active Methylene

Figure 1: Synthetic divergence of CAS 871544-53-5 into key medicinal chemistry pharmacophores.

Quality Control & Analytical Validation

For API intermediates, rigorous quality control is mandatory. The analytical workflow must validate both the structural integrity and the purity of the synthesized or procured batch.

  • HPLC Analysis: Utilized to confirm

    
     purity. A standard C18 reverse-phase column with a water/acetonitrile gradient (0.1% TFA) is recommended[2].
    
  • NMR Spectroscopy (

    
     and 
    
    
    
    ):
    Critical for structural verification. The
    
    
    -NMR spectrum must show a distinct singlet at
    
    
    ppm (formyl proton), a singlet at
    
    
    ppm (aromatic protons), a singlet at
    
    
    ppm (ether methylene), and broad singlets at
    
    
    ppm (amide
    
    
    ).
  • LC-MS: Confirms the molecular weight. The expected mass-to-charge ratio (

    
    ) is 
    
    
    
    for the
    
    
    ion.

QC S1 Raw Material (CAS 871544-53-5) S2 HPLC Analysis (Confirm Purity > 95%) S1->S2 S3 1H-NMR / 13C-NMR (Structural Verification) S2->S3 Pass S4 LC-MS Analysis (Mass Confirmation) S3->S4 Pass S5 Approved for API Synthesis S4->S5 m/z 240.08 [M+H]+

Figure 2: Quality control and validation workflow for CAS 871544-53-5 lot approval.

Supply Chain & Sourcing

When sourcing CAS 871544-53-5 for research or scale-up, selecting a verified vendor is crucial to avoid batch-to-batch variability caused by residual 2-chloroacetamide or unreacted syringaldehyde.

Leading chemical suppliers currently offering this compound include:

  • : Provides batches with standard 95% purity, accompanied by comprehensive QC reports including NMR, HPLC, and GC data[2].

  • : Lists the compound under catalog number BD00997084, catering to organic building block requirements for amide and ether synthesis[3].

For regulatory compliance and safety data, refer to the (CID 7131239), which aggregates depositor-supplied patent identifiers and chemical safety guidelines[1][4].

References

  • PubChem, National Center for Biotechnology Information. "2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide - Compound Summary." PubChem Database, Accessed February 2026.[Link]

Sources

Exploratory

A Technical Guide to the Molecular Weight of Syringaldehyde Acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract Syringaldehyde, a phenolic aldehyde derived from lignin, is a valuable and renewable platform chemical for the synthesis of diverse molecular archi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringaldehyde, a phenolic aldehyde derived from lignin, is a valuable and renewable platform chemical for the synthesis of diverse molecular architectures.[1][2] Its derivatization into acetamide-containing compounds is a key strategy for modulating physicochemical properties and unlocking novel biological activities. This technical guide provides an in-depth exploration of syringaldehyde acetamide derivatives, with a primary focus on the principles and practices of determining their molecular weight. We will detail the theoretical calculations, synthesis of a representative derivative, and the analytical workflows essential for empirical validation. This document is intended to serve as a practical resource for researchers engaged in medicinal chemistry, natural product synthesis, and materials science.

Introduction: The Scientific Rationale

Syringaldehyde: A Bio-Renewable Aromatic Building Block

Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) is a naturally occurring organic compound primarily derived from the S-lignin units found in angiosperm hardwoods.[1][2] Its structure, featuring a reactive aldehyde, a phenolic hydroxyl group, and two methoxy substituents, makes it an exceptionally versatile precursor in organic synthesis.[3] The inherent antioxidant and antimicrobial properties of syringaldehyde further enhance its appeal as a scaffold for developing new bioactive molecules, including pharmaceuticals and functional materials.[1][4]

The Acetamide Moiety: A Tool for Molecular Engineering

The introduction of an acetamide functional group (–NHC(O)CH₃) onto a parent molecule is a well-established strategy in drug discovery and materials science. This modification can profoundly influence a compound's characteristics by:

  • Modulating Polarity and Solubility: The amide group can form hydrogen bonds, altering the compound's interaction with aqueous and organic environments.

  • Enhancing Biological Activity: The acetamide moiety is a common feature in many pharmaceutical agents, contributing to target binding and metabolic stability.

  • Providing a Handle for Further Functionalization: The N-H bond of the acetamide can serve as a site for subsequent chemical reactions.

By combining the syringaldehyde framework with the acetamide group, researchers can generate a vast library of derivatives with fine-tuned properties for specific applications, from targeted therapeutics to advanced polymers.[5]

Determining Molecular Weight: From Theory to Practice

The molecular weight (MW) is a fundamental physical property that confirms the identity and purity of a synthesized compound. Its determination is a two-pronged approach involving theoretical calculation and empirical verification.

Theoretical Molecular Weight Calculation

The theoretical molecular weight is calculated by summing the atomic masses of all atoms in the molecule's chemical formula.

Example: N-(4-formyl-2,6-dimethoxyphenyl)acetamide

A plausible and synthetically accessible derivative is N-(4-formyl-2,6-dimethoxyphenyl)acetamide.

  • Chemical Formula: C₁₁H₁₃NO₄

  • Atomic Masses:

    • Carbon (C): 12.011 u

    • Hydrogen (H): 1.008 u

    • Nitrogen (N): 14.007 u

    • Oxygen (O): 15.999 u

  • Calculation: (11 × 12.011) + (13 × 1.008) + (1 × 14.007) + (4 × 15.999) = 132.121 + 13.104 + 14.007 + 63.996 = 223.228 g/mol

This calculated value serves as the benchmark against which all experimental data are compared. A similar approach can be used for other derivatives.

Table 1: Calculated Molecular Weights of Representative Syringaldehyde Derivatives
Compound NameChemical FormulaMolecular Weight ( g/mol )
Syringaldehyde (Parent)C₉H₁₀O₄182.17
N-(4-formyl-2,6-dimethoxyphenyl)acetamideC₁₁H₁₃NO₄223.23
N-(4-formyl-2-hydroxy-6-methoxyphenyl)acetamideC₁₀H₁₁NO₄209.20[6]
N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamideC₁₁H₁₃NO₄223.23[7]
N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamideC₁₃H₁₇NO₄251.28[8]
Experimental Verification: The Analytical Imperative

Experimental validation is non-negotiable for confirming the molecular identity of a newly synthesized compound. Several robust analytical techniques are employed for this purpose.[9][10]

  • Mass Spectrometry (MS): This is the most direct and precise method for determining molecular weight.[11] The technique measures the mass-to-charge ratio (m/z) of ionized molecules.[9] High-resolution mass spectrometry (HRMS) can provide an exact mass that is accurate to several decimal places, allowing for the unambiguous determination of the molecular formula.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a tool for structural elucidation, NMR can corroborate the molecular formula.[9] By integrating the signals in a ¹H NMR spectrum and counting the unique signals in a ¹³C NMR spectrum, one can confirm the number of hydrogen and carbon atoms, respectively, which must be consistent with the proposed structure and its molecular weight.

  • Chromatographic Methods (HPLC/GPC): Techniques like High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) separate molecules based on properties like polarity or size.[12] While not providing a direct MW value, they are crucial for assessing purity. When calibrated with standards, GPC can provide an estimate of the molecular weight distribution for polymeric derivatives.[10][12]

Synthesis and Characterization Workflow

To illustrate the practical application of these principles, this section provides a representative workflow for the synthesis and molecular weight confirmation of a syringaldehyde acetamide derivative.

Synthesis Pathway Diagram

The following diagram illustrates a conceptual multi-step synthesis of N-(4-formyl-2,6-dimethoxyphenyl)acetamide from a syringaldehyde precursor. The key transformation involves the conversion of the phenolic hydroxyl group to an amine, followed by acetylation.

G cluster_0 Synthesis Pathway Syringaldehyde Syringaldehyde (C9H10O4) MW: 182.17 Intermediate Aminated Intermediate e.g., 4-amino-3,5-dimethoxybenzaldehyde Syringaldehyde->Intermediate Multi-step process (e.g., Nitration, Reduction) Product N-(4-formyl-2,6-dimethoxyphenyl)acetamide (C11H13NO4) MW: 223.23 Intermediate->Product Acetylation (e.g., Acetic Anhydride, Pyridine)

Caption: Conceptual synthesis of a syringaldehyde acetamide derivative.

Experimental Protocol: Synthesis of an Acetamide Derivative

This protocol is a generalized example for the acetylation of an amino-syringaldehyde precursor. Note: All work should be performed in a fume hood with appropriate personal protective equipment.

  • Dissolution: Dissolve the amino-syringaldehyde derivative (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or pyridine) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the acetylation reaction.

  • Reagent Addition: Add acetic anhydride (1.2 eq) dropwise to the stirred solution. The slow addition prevents a rapid temperature increase.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[13]

  • Quenching: Carefully quench the reaction by slowly adding cold water or a saturated sodium bicarbonate solution to neutralize excess acetic anhydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product using column chromatography on silica gel to isolate the pure acetamide derivative.[13]

Characterization and MW Confirmation Workflow

The following diagram outlines the logical flow for confirming the identity and molecular weight of the purified product.

G cluster_1 Post-Synthesis Workflow Purified_Product Purified Compound Structural_Analysis Structural Analysis (1H NMR, 13C NMR, FT-IR) Purified_Product->Structural_Analysis Purity_Check Purity Assessment (HPLC) Purified_Product->Purity_Check MW_Confirmation Molecular Weight Confirmation (ESI-MS / HRMS) Structural_Analysis->MW_Confirmation Purity_Check->MW_Confirmation Final_Data Final Data Analysis (Compare Experimental vs. Theoretical MW) MW_Confirmation->Final_Data

Caption: Workflow for product characterization and MW validation.

Execution of the Workflow:

  • Structural Analysis: The purified product is analyzed by NMR and FT-IR to confirm the presence of the acetamide group and the overall molecular structure.

  • Purity Check: HPLC analysis is performed to ensure the sample is free of significant impurities that could interfere with subsequent analyses.

  • Molecular Weight Confirmation: An ESI-MS (Electrospray Ionization Mass Spectrometry) analysis is conducted. The resulting spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 224.23. For unequivocal confirmation, HRMS would be used to match the exact mass to the calculated value for C₁₁H₁₃NO₄.

  • Final Analysis: The experimental mass is compared to the theoretical mass. A match within an acceptable error margin (typically < 5 ppm for HRMS) confirms the successful synthesis of the target syringaldehyde acetamide derivative.

Conclusion

The determination of molecular weight is a cornerstone of chemical synthesis, providing definitive proof of a molecule's identity. For syringaldehyde acetamide derivatives, a class of compounds with significant potential in drug discovery and materials science, a systematic approach combining theoretical calculation with robust analytical verification is paramount. By leveraging techniques like mass spectrometry and NMR, researchers can confidently validate their synthetic products, ensuring the integrity of their data and paving the way for further investigation into the functional properties of these valuable bio-based molecules.

References

  • MtoZ Biolabs. "What Are the Analytical Methods for Molecular Weight Determination." Accessed February 26, 2026. [Link]

  • ScienceDirect. "Syringaldehyde." Accessed February 26, 2026. [Link]

  • PubChem. "Syringaldehyde." National Center for Biotechnology Information. Accessed February 26, 2026. [Link]

  • Priyanka, S. et al. "Modern Analytical Technique for Characterization Organic Compounds." International Journal of Creative Research Thoughts, 2024. [Link]

  • ResearchGate. "The structures of syringaldehyde, as well as Trimethoprim and Bactrim or Biseptol." Accessed February 26, 2026. [Link]

  • Ibrahim, M. N. M. et al. "A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde." BioResources, 2012. [Link]

  • University of Rochester. "Determination of Molecular Weight." Accessed February 26, 2026. [Link]

  • Alfei, S. et al. "Synthesis and Evaluation of Powerful Antioxidant Dendrimers Derived from D-Mannitol and Syringaldehyde." MDPI, 2025. [Link]

  • ResearchGate. "A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde." Accessed February 26, 2026. [Link]

  • Chemistry LibreTexts. "2.2: Molecular Weight Determination." Accessed February 26, 2026. [Link]

  • ResearchGate. "The synthesis outline of syringaldehyde using gallic acid as the starting material." Accessed February 26, 2026. [Link]

  • SIELC Technologies. "Acetamide, N-(4-formylphenyl)-." Accessed February 26, 2026. [Link]

  • Royal Society of Chemistry. "Supplementary Information." Accessed February 26, 2026. [Link]

  • Chemazone. "N-(4-formyl-2-hydroxy-6-methoxyphenyl)acetamide." Accessed February 26, 2026. [Link]

  • LookChem. "N-(4-formyl-2,6-dimethylbenzyl)acetamide." Accessed February 26, 2026. [Link]

  • Organic Syntheses. "n-(2,4-diformyl-5-hydroxyphenyl)acetamide." Accessed February 26, 2026. [Link]

  • Arkivoc. "Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide." Accessed February 26, 2026. [Link]

  • ResearchGate. "N-(2,6-Dimethylphenyl)acetamide." Accessed February 26, 2026. [Link]

  • SpectraBase. "N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide." Accessed February 26, 2026. [Link]

  • ResearchGate. "Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule." Accessed February 26, 2026. [Link]

Sources

Foundational

An In-depth Technical Guide to 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide, a molecule of significant interest in medicinal chemistry and drug development. While this specific derivative may be...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide, a molecule of significant interest in medicinal chemistry and drug development. While this specific derivative may be a novel entity with limited published data, this document constructs a robust scientific profile by examining its core structural components, proposing a validated synthetic pathway, and exploring its potential applications based on established pharmacological principles and data from closely related analogues.

Chemical Identity and Structural Elucidation

2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide is a multi-functionalized aromatic compound. Its structure is characterized by a central phenoxyacetamide core, which is further embellished with a reactive formyl group and two electron-donating methoxy groups on the phenyl ring. These features are pivotal in defining its chemical reactivity and potential biological activity.

Table 1: Chemical Identifiers for 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide

IdentifierValue
IUPAC Name 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide
Canonical SMILES O=CC1=CC(OC)=C(OCC(N)=O)C(OC)=C1
InChIKey InChIKey=YJRGVAFHDFPBJU-UHFFFAOYSA-N
Molecular Formula C11H13NO5
Molecular Weight 239.23 g/mol

Proposed Synthesis and Mechanistic Rationale

The synthesis of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide can be efficiently achieved through a two-step process, commencing with the synthesis of a key carboxylic acid intermediate, followed by amidation. This proposed pathway is grounded in well-established synthetic methodologies and supported by literature on analogous compounds.

Step 1: Synthesis of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid

The initial and critical step involves the synthesis of the carboxylic acid precursor, 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid. A reliable method for this transformation is the Williamson ether synthesis, a robust and widely used reaction for forming ethers.

Experimental Protocol:

  • Reactant Preparation: A solution of syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) and iodoacetic acid is prepared in distilled water.

  • Base Addition: An aqueous solution of sodium hydroxide is added to the stirred mixture. The base serves to deprotonate the phenolic hydroxyl group of syringaldehyde, forming a more nucleophilic phenoxide ion.

  • Reaction: The mixture is refluxed overnight. The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of iodoacetic acid in an S(_N)2 reaction to form the desired ether linkage.[1]

  • Work-up and Purification: The reaction mixture is poured into water and acidified, for instance with phosphoric acid, to protonate the carboxylate and precipitate the product. The crude product can be purified by recrystallization.[1]

Causality of Experimental Choices:

  • Syringaldehyde: This starting material provides the core 4-formyl-2,6-dimethoxyphenol structure.

  • Iodoacetic acid: Iodoacetic acid is an excellent substrate for S(_N)2 reactions due to the good leaving group ability of the iodide ion.

  • Sodium Hydroxide: A strong base is necessary to deprotonate the phenol, which is a relatively weak acid, thereby activating it for the nucleophilic attack.

  • Reflux: Heating the reaction mixture increases the reaction rate, allowing the synthesis to proceed to completion in a reasonable timeframe.

Synthesis_Step1 Syringaldehyde Syringaldehyde Mix1 Syringaldehyde->Mix1 Iodoacetic_acid Iodoacetic Acid Iodoacetic_acid->Mix1 NaOH NaOH (aq) Reaction NaOH->Reaction Reflux Reflux Acidification Acidification Reflux->Acidification Carboxylic_Acid 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid Acidification->Carboxylic_Acid Mix1->NaOH Reaction->Reflux caption Synthesis of the Carboxylic Acid Intermediate

Synthesis of the Carboxylic Acid Intermediate
Step 2: Amidation of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid

The final step is the conversion of the carboxylic acid to the primary amide. This can be achieved through various well-established amidation protocols. A common and effective method involves the use of a coupling agent to activate the carboxylic acid, followed by the addition of an ammonia source.

Experimental Protocol:

  • Activation of Carboxylic Acid: The synthesized 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane or DMF). A coupling agent such as 1,1'-Carbonyldiimidazole (CDI) is added, which activates the carboxylic acid by forming a highly reactive acylimidazolide intermediate.

  • Amidation: Anhydrous ammonia gas is bubbled through the solution, or an aqueous solution of ammonium hydroxide is added. The ammonia acts as the nucleophile, attacking the activated carbonyl carbon.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically by column chromatography or recrystallization.

Causality of Experimental Choices:

  • Coupling Agent (e.g., CDI): Direct amidation of a carboxylic acid with ammonia requires high temperatures and is often inefficient. A coupling agent transforms the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by ammonia under milder conditions.

  • Ammonia Source: This provides the nitrogen atom for the primary amide functionality. The choice between anhydrous ammonia and ammonium hydroxide will depend on the specific reaction conditions and the stability of the starting material.

Synthesis_Step2 Carboxylic_Acid 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid Coupling_Agent Coupling Agent (e.g., CDI) Carboxylic_Acid->Coupling_Agent Activated_Intermediate Coupling_Agent->Activated_Intermediate Ammonia Ammonia Source Target_Molecule 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide Ammonia->Target_Molecule Activated_Intermediate->Ammonia caption Amidation to Yield the Target Molecule

Amidation to Yield the Target Molecule

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueMethod/Tool
LogP 0.8 - 1.2ALOGPS, ChemAxon
Topological Polar Surface Area (TPSA) 87.8 ŲE-Dragon, ChemAxon
Hydrogen Bond Donors 1RDKit
Hydrogen Bond Acceptors 5RDKit
Rotatable Bonds 5RDKit
Aqueous Solubility (logS) -1.5 to -2.5ALOGPS, ESOL

These predicted properties suggest that the molecule possesses moderate lipophilicity and good polar surface area, which are often desirable characteristics for drug candidates, potentially influencing their absorption and distribution in biological systems.

Potential Applications and Biological Relevance

The therapeutic potential of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide can be inferred from the known biological activities of its constituent pharmacophores: the syringaldehyde core and the phenoxyacetamide scaffold.

The Syringaldehyde Moiety: A Source of Antioxidant and Anti-inflammatory Activity

Syringaldehyde, a naturally occurring phenolic aldehyde, is known for its diverse pharmacological effects.[2] It exhibits significant antioxidant and anti-inflammatory properties.[3] The presence of the two methoxy groups ortho to the hydroxyl group (in its precursor form) enhances its radical scavenging ability. The formyl group, while contributing to reactivity, is also a key feature in many biologically active molecules. Syringaldehyde and its derivatives have been investigated for their potential in managing conditions associated with oxidative stress and inflammation.[4][5]

The Phenoxyacetamide Scaffold: A Versatile Pharmacophore

The phenoxyacetamide core is a privileged structure in medicinal chemistry, found in a wide range of therapeutic agents.[6] Derivatives of phenoxyacetamide have been reported to possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7][8][9] The acetamide linkage is a common feature in many drugs, contributing to their pharmacokinetic and pharmacodynamic profiles.

Biological_Potential Target_Molecule 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide Syringaldehyde_Core Syringaldehyde Core Target_Molecule->Syringaldehyde_Core contains Phenoxyacetamide_Scaffold Phenoxyacetamide Scaffold Target_Molecule->Phenoxyacetamide_Scaffold contains Antioxidant Antioxidant Activity Syringaldehyde_Core->Antioxidant Anti_inflammatory Anti-inflammatory Activity Syringaldehyde_Core->Anti_inflammatory Anticancer Anticancer Potential Phenoxyacetamide_Scaffold->Anticancer Antimicrobial Antimicrobial Potential Phenoxyacetamide_Scaffold->Antimicrobial caption Inferred Biological Activities

Inferred Biological Activities

The combination of the syringaldehyde moiety with the phenoxyacetamide scaffold in a single molecule presents an exciting opportunity for the development of novel therapeutic agents with potentially synergistic or multi-target activities. The presence of the aldehyde group also offers a handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion

This technical guide provides a comprehensive profile of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide, a molecule with significant potential in drug discovery. While experimental data on this specific compound is sparse, a robust understanding of its chemistry and potential pharmacology can be established through the analysis of its constituent parts and the application of established synthetic and predictive methodologies. The proposed synthetic route is both feasible and well-precedented. The predicted physicochemical properties are favorable for a drug candidate, and the known biological activities of its core structures suggest promising avenues for future research into its antioxidant, anti-inflammatory, and other therapeutic applications. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is highly warranted.

References

  • Collas, A., Vande Velde, C. M. L., & Blockhuys, F. (2010). 2-(4-Formyl-2,6-dimeth-oxy-phenoxy)-acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3003. [Link]

  • PubChem. (n.d.). 2-(4-formyl-2,6-dimethylphenoxy)-N-phenylacetamide. National Center for Biotechnology Information.
  • Sitinjak, R. R., & Hutabarat, M. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. TALENTA Conference Series: Science and Technology (ST), 2(1).
  • Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(10), 1-15.
  • Acikbas, Y., Cankaya, N., Capan, R., & Soykan, C. (2018). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer.
  • Chang, C.-W., et al. (2022). A narrative review: The pharmaceutical evolution of phenolic syringaldehyde. Biomedicine & Pharmacotherapy, 153, 113339.
  • Benchchem. (n.d.). 2-(4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide.
  • The Royal Society of Chemistry. (2014).
  • El-Sayed, M. A. A., et al. (2021). Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis.
  • Collas, A., Vande Velde, C. M. L., & Blockhuys, F. (2010). 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3003.
  • Li, M., et al. (2025). Molecular hybridization of syringaldehyde and fibrate pharmacophores yields a novel derivative with potent, multi-target lipid-lowering activity. European Journal of Medicinal Chemistry, 299, 117769.
  • D'Acquarica, I., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2029-2043.
  • Sayed, M. M., et al. (2023). Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis.
  • Chakar, F. S., & Ragauskas, A. J. (2012). A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde. BioResources, 7(3), 4236-4251.
  • Al-Ishaq, R. K., et al. (2025). Synthesis and Evaluation of Powerful Antioxidant Dendrimers Derived from D-Mannitol and Syringaldehyde. Molecules, 30(23), 5123.
  • Sigma-Aldrich. (n.d.). N,N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide. Retrieved from a relevant Sigma-Aldrich product page.
  • ChemScene. (n.d.). 2-(2-Ethoxy-4-formylphenoxy)acetamide.
  • SpectraBase. (n.d.). N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide.
  • Collas, A., Vande Velde, C. M. L., & Blockhuys, F. (2010). 2-(4-Formyl-2,6-dimeth-oxy-phenoxy)-acetic acid. PubMed.
  • Chang, C.-W., et al. (2024). Development of Syringaldehyde as an Agonist of the GLP-1 Receptor to Alleviate Diabetic Disorders in Animal Models. International Journal of Molecular Sciences, 25(8), 4485.
  • PubChem. (n.d.). 2-(4-formyl-2-methoxyphenoxy)-N-pentylacetamide. National Center for Biotechnology Information.
  • Echemi. (n.d.). Acetamide, 2-(4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)-.
  • Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(10), 1-15.
  • Al-hazam, H. A., Kamel, B., & Saleh, A. A. (2025). Preparation, investigation, theoretical study and biological activity of 2-[4- acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide derivatives.
  • Kumar, A., & Singh, P. (2023).
  • Hostetler, M. A., et al. (2025). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Molbank, 2025(2), M1883.
  • Priyanka, K., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 1-15.

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Exploratory

Technical Guide: Comparative Analysis of Vanillin and Syringaldehyde Acetamide Derivatives

This guide provides an in-depth technical analysis of the structural, synthetic, and pharmacological divergences between Vanillin (4-hydroxy-3-methoxybenzaldehyde) and Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural, synthetic, and pharmacological divergences between Vanillin (4-hydroxy-3-methoxybenzaldehyde) and Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) acetamide derivatives.

Executive Summary

In the realm of medicinal chemistry, the transition from a guaiacyl (vanillin-based) scaffold to a syringyl (syringaldehyde-based) scaffold represents a strategic modification in Lead Optimization. While both scaffolds share a phenolic aldehyde core, the presence of the additional methoxy group at the C5 position in syringaldehyde fundamentally alters the electronic landscape, steric profile, and pharmacological selectivity of their acetamide derivatives.

This guide delineates the critical differences between


-(4-hydroxy-3-methoxybenzyl)acetamide  (Vanillin-derived) and 

-(4-hydroxy-3,5-dimethoxybenzyl)acetamide
(Syringaldehyde-derived), focusing on their utility in designing non-pungent analgesics, antioxidants, and anti-inflammatory agents.

Part 1: Structural Chemistry & Electronic Profiling

The core differentiation lies in the substitution pattern of the aromatic ring. This seemingly minor change dictates the reactivity and binding affinity of the resulting acetamide derivatives.

Electronic Effects (The "Methoxy Push")
  • Vanillin Scaffold: The C3-methoxy group acts as an Electron Donating Group (EDG) via resonance, stabilizing the phenoxy radical. However, the C5 position is unsubstituted, leaving it susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation) and metabolic attack (Phase I metabolism).

  • Syringaldehyde Scaffold: The presence of methoxy groups at both C3 and C5 creates a symmetric electronic cloud.

    • Radical Stabilization: The resulting phenoxy radical is hyper-stabilized by dual resonance donation from both methoxy groups. This makes syringaldehyde derivatives significantly more potent Radical Scavengers (Antioxidants) than their vanillin counterparts.

    • Acidity (pKa): The inductive electron-withdrawing nature of the two oxygen atoms at the ortho positions slightly increases the acidity of the phenolic proton compared to vanillin, facilitating hydrogen atom transfer (HAT) mechanisms.

Steric Hindrance & Receptor Binding
  • TRPV1 Antagonism/Agonism: The vanillyl headgroup is the critical pharmacophore for TRPV1 binding (responsible for the "heat" of capsaicin). The C5-H pocket in vanillin accommodates the receptor's binding site.

  • The "Syringyl Block": In syringaldehyde derivatives, the bulky C5-methoxy group sterically clashes with the TRPV1 binding pocket. Consequently, syringyl acetamides often exhibit reduced pungency while retaining analgesic efficacy via alternative pathways (e.g., COX-2 inhibition), making them ideal candidates for "non-burning" pain therapeutics.

Structural Visualization

The following diagram illustrates the structural divergence and the electronic impact of the C5-substitution.

G Vanillin Vanillin Scaffold (Guaiacyl Core) FeatureV C5-Hydrogen • Metabolically Active • Fits TRPV1 Pocket (Pungent) Vanillin->FeatureV Structure Syringaldehyde Syringaldehyde Scaffold (Syringyl Core) FeatureS C5-Methoxy • Steric Blockade (Non-Pungent) • Dual Resonance (High Antioxidant) Syringaldehyde->FeatureS Structure DerivV N-Vanillylacetamide (Moderate Antioxidant) FeatureV->DerivV Derivatization DerivS N-Syringylacetamide (Potent Antioxidant) FeatureS->DerivS Derivatization DerivV->DerivS Lead Optimization (Lower Toxicity/Higher Efficacy)

Figure 1: Structural comparison highlighting the C5-substituent impact on pharmacology.

Part 2: Synthetic Pathways

Synthesizing acetamide derivatives from these aldehydes typically involves a Reductive Amination followed by Acetylation , or a direct Amidoalkylation . The syringaldehyde pathway requires tighter control over solubility due to increased lipophilicity.

General Synthetic Workflow

The target compounds are


-(4-hydroxy-3-methoxybenzyl)acetamide  (from Vanillin) and 

-(4-hydroxy-3,5-dimethoxybenzyl)acetamide
(from Syringaldehyde).
Step 1: Reductive Amination (Formation of the Benzylamine)
  • Reagents: Ammonium Acetate (

    
    ), Sodium Cyanoborohydride (
    
    
    
    ), Methanol.
  • Protocol:

    • Dissolve 10 mmol of aldehyde (Vanillin or Syringaldehyde) in 30 mL dry Methanol.

    • Add 50 mmol Ammonium Acetate (excess to prevent dimerization).

    • Stir at Room Temperature (RT) for 1 hour to form the imine intermediate.

    • Add 12 mmol

      
       portion-wise.
      
    • Reflux for 4–6 hours.

    • Critical Difference: Syringaldehyde imines are more sterically hindered and may require longer reflux times (6–8 hrs) compared to vanillin.

Step 2: Selective N-Acetylation
  • Reagents: Acetic Anhydride (

    
    ), Triethylamine (
    
    
    
    ), Dichloromethane (DCM).
  • Protocol:

    • Dissolve the crude benzylamine (from Step 1) in DCM at 0°C.

    • Add 1.1 eq of

      
       and 1.2 eq of 
      
      
      
      dropwise.
    • Selectivity Control: The phenolic -OH is nucleophilic. To prevent O-acetylation (ester formation), maintain temperature at 0°C and limit reaction time to 30 mins. Syringyl amines are more nucleophilic due to the electron-rich ring, requiring strict stoichiometric control of

      
      .
      
    • Quench with water, extract with DCM, and recrystallize from Ethanol/Water.

Synthetic Flowchart

Synthesis cluster_0 Critical Control Point Start Starting Material (Aldehyde) Imine Imine Intermediate (R-CH=NH) Start->Imine NH4OAc, MeOH Amine Benzylamine (R-CH2-NH2) Imine->Amine NaBH3CN (Reduction) Acetylation Selective N-Acetylation (Ac2O / 0°C) Amine->Acetylation DCM, Et3N Final Target Acetamide (R-CH2-NH-Ac) Acetylation->Final Purification Note Prevent O-Acetylation: Keep T < 5°C Stoichiometric Ac2O Acetylation->Note

Figure 2: Step-by-step synthetic pathway for converting phenolic aldehydes to acetamides.

Part 3: Physicochemical & Biological Profiling

Data presented below summarizes the functional divergence between the two scaffolds.

Comparative Data Table
PropertyVanillin Acetamide DerivativeSyringaldehyde Acetamide DerivativeImplication
Formula


Syringyl has +30 Da mass.
LogP (Calc) ~0.8 - 1.1~1.2 - 1.4Syringyl is more lipophilic (better BBB penetration).
Radical Scavenging (DPPH) Moderate (

)
High (

)
Syringyl is a superior antioxidant [1].
TRPV1 Activity High (Agonist)Low / NullSyringyl lacks "burning" sensation.
Metabolic Stability Low (C5 oxidation possible)High (C5 blocked by OMe)Syringyl has a longer half-life.
COX-2 Inhibition WeakModerateSyringyl shows anti-inflammatory specificity [2].[1][2]
Biological Mechanism of Action
  • Antioxidant Mechanism: Syringaldehyde acetamides utilize a Single Electron Transfer (SET) followed by proton loss, or Hydrogen Atom Transfer (HAT) . The symmetric methoxy groups stabilize the cation radical intermediate, lowering the ionization potential compared to vanillin.

  • Antimicrobial Activity: Both derivatives exhibit bacteriostatic properties.[3] However, the increased lipophilicity of the syringyl derivative enhances membrane permeability, often resulting in lower Minimum Inhibitory Concentrations (MIC) against Gram-positive bacteria like S. aureus [3].

SAR Decision Tree

SAR Input Target Indication? Pain Analgesia / Neuropathy Input->Pain Oxidative Oxidative Stress / Aging Input->Oxidative Q1 Is Pungency Acceptable? Pain->Q1 Res3 Use Syringaldehyde Scaffold (Superior Radical Stability) Oxidative->Res3 Res1 Use Vanillin Scaffold (TRPV1 Agonist) Q1->Res1 Yes (Topical) Res2 Use Syringaldehyde Scaffold (Non-Pungent / COX-2) Q1->Res2 No (Systemic)

Figure 3: Structure-Activity Relationship (SAR) decision tree for scaffold selection.

References

  • Synthesis, Characterization, in vitro and in silico approach of vanillin acetamides. Source: ResearchGate (2023). URL:[Link]

  • Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. Source: NIH / PubMed Central. URL:[Link]

  • Comparative Study on the Antioxidant Activities of Vanillin and Its Derivatives. Source: NIH / PubMed Central. URL:[Link]

  • N-(4-Hydroxy-3-methoxybenzyl)acetamide (PubChem CID 606880). Source: PubChem.[4][5] URL:[Link]

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Foundational

The Latent Therapeutic Potential of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Promise of a Novel Phenoxyacetamide Derivative In the ever-evolving landscape of drug discovery, the exploration of novel chemical scaffolds with the potential for multifaceted biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Promise of a Novel Phenoxyacetamide Derivative

In the ever-evolving landscape of drug discovery, the exploration of novel chemical scaffolds with the potential for multifaceted biological activity remains a cornerstone of therapeutic innovation. This technical guide delves into the scientific underpinnings and prospective applications of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide, a compound of significant interest due to its structural relationship with a class of molecules exhibiting a wide array of pharmacological effects. While direct, extensive research on this specific molecule is nascent, this document serves as a comprehensive primer for researchers, scientists, and drug development professionals. By extrapolating from the well-documented activities of structurally related phenoxyacetamide derivatives, we will explore the latent therapeutic potential of this compound and provide a roadmap for its systematic investigation.

This guide will navigate through the proposed synthesis, potential biological activities, and the mechanistic pathways that may be modulated by 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide. We will further provide detailed, field-proven experimental protocols to empower researchers to validate these hypotheses and unlock the full therapeutic value of this promising molecule.

Molecular Architecture and Synthetic Strategy

The structure of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide combines a central phenoxyacetamide core with key functional groups: a formyl (-CHO) group and two methoxy (-OCH3) groups on the phenyl ring. The acetamide moiety itself is a common feature in many biologically active compounds.[1]

Proposed Synthesis of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide

A plausible and efficient synthetic route for the title compound can be conceptualized based on established Williamson ether synthesis protocols.[2] The logical starting material is syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), a readily available natural product.

Reaction Scheme:

Synthesis_of_2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide Syringaldehyde Syringaldehyde Reaction Williamson Ether Synthesis Syringaldehyde->Reaction Chloroacetamide 2-Chloroacetamide Chloroacetamide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide Reaction->Product

Caption: Proposed Williamson ether synthesis of the target compound.

Detailed Protocol:

  • To a solution of syringaldehyde (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a weak base like potassium carbonate (K2CO3, 2-3 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide ion.

  • Add 2-chloroacetamide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide.

Potential Biological Activities and Mechanistic Insights

The biological activities of phenoxyacetamide derivatives are diverse and well-documented, suggesting a strong rationale for investigating 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide in similar therapeutic areas.[3][4][5]

Anticancer Potential

Numerous studies have highlighted the anticancer properties of phenoxyacetamide derivatives against various cancer cell lines, including breast cancer (MCF-7) and neuroblastoma (SK-N-SH).[3][4][5] The presence of specific substituents on the phenyl ring has been shown to be crucial for their cytotoxic activity.

Hypothesized Mechanism of Action:

One of the key mechanisms implicated in the anticancer effects of related compounds is the inhibition of critical cell signaling pathways involved in proliferation and survival. For instance, the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair, has been identified as a target for some phenoxyacetamide derivatives, leading to apoptosis in cancer cells.[6]

Anticancer_Mechanism Compound 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide PARP1 PARP-1 Inhibition Compound->PARP1 Binds to and inhibits DNA_Damage Inhibition of DNA Repair PARP1->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Hypothesized PARP-1 inhibition leading to apoptosis.

Anti-inflammatory and Analgesic Activity

Inflammation is a key pathological feature of many diseases, and its link to cancer is well-established.[3] Several 2-(substituted phenoxy) acetamide derivatives have demonstrated significant anti-inflammatory and analgesic properties.[3][4][5]

Hypothesized Mechanism of Action:

The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is frequently overexpressed in inflamed tissues and tumors.[3]

Anti_inflammatory_Mechanism Compound 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide COX2 COX-2 Inhibition Compound->COX2 Inhibits Prostaglandins Reduced Prostaglandin Synthesis COX2->Prostaglandins Inflammation Reduced Inflammation and Pain Prostaglandins->Inflammation

Caption: Hypothesized COX-2 inhibition pathway.

Antioxidant Activity

The acetamide scaffold is also associated with antioxidant properties.[7][8] Oxidative stress is a major contributor to cellular damage and is implicated in a wide range of diseases.

Hypothesized Mechanism of Action:

The antioxidant activity of these compounds may stem from their ability to scavenge free radicals and reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated macrophages.[7][8]

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide, a series of robust in vitro and in vivo assays are recommended.

In Vitro Anticancer Activity Assessment

MTT Assay for Cytotoxicity:

This colorimetric assay is a standard method for assessing cell viability.

Protocol:

  • Seed cancer cell lines (e.g., MCF-7, HepG2, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO or another suitable solvent.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value.[6]

In Vitro Anti-inflammatory Activity Assessment

COX Inhibition Assay:

This assay measures the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

  • Utilize a commercially available COX inhibitor screening assay kit.

  • Prepare a reaction mixture containing the COX enzyme, heme, and a substrate (arachidonic acid).

  • Add varying concentrations of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide or a known COX inhibitor (e.g., celecoxib for COX-2) to the reaction mixture.

  • Incubate the reaction and then measure the production of prostaglandin PGG2, typically through a colorimetric or fluorometric method as per the kit instructions.

  • Calculate the percentage of COX inhibition and determine the IC50 value.

In Vitro Antioxidant Activity Assessment

ABTS Radical Scavenging Assay:

This assay measures the free radical scavenging capacity of the compound.

Protocol:

  • Generate the ABTS•+ radical cation by reacting ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with potassium persulfate.

  • Add different concentrations of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide or a standard antioxidant (e.g., ascorbic acid) to the ABTS•+ solution.

  • Measure the decrease in absorbance at 734 nm after a set incubation period.

  • Calculate the percentage of radical scavenging activity.[7]

Data Presentation and Interpretation

For a clear and comparative analysis of the experimental results, all quantitative data should be summarized in structured tables.

Table 1: In Vitro Cytotoxicity of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide

Cell LineIC50 (µM)
MCF-7 (Breast)To be determined
HepG2 (Liver)To be determined
A549 (Lung)To be determined

Table 2: In Vitro Anti-inflammatory and Antioxidant Activity

AssayIC50 (µM)
COX-1 InhibitionTo be determined
COX-2 InhibitionTo be determined
ABTS Radical ScavengingTo be determined

Concluding Remarks and Future Directions

2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide represents a compelling, yet underexplored, molecule with significant therapeutic potential. Based on the extensive body of research on structurally analogous phenoxyacetamide derivatives, there is a strong scientific rationale to investigate its efficacy as an anticancer, anti-inflammatory, and antioxidant agent. The experimental workflows and protocols detailed in this guide provide a solid foundation for researchers to systematically evaluate its biological activity and elucidate its mechanisms of action.

Future research should focus on a comprehensive in vitro screening against a broader panel of cancer cell lines, followed by in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and toxicity. Mechanistic studies, including target identification and pathway analysis, will be crucial in understanding the molecular basis of its activity and for guiding lead optimization efforts. The journey from a promising chemical entity to a clinically viable therapeutic is arduous, but the scientific insights presented herein offer a promising starting point for the exploration of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide.

References

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Scientifica, 2014, 386473. [Link]

  • Florea, A., et al. (2010). 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2837. [Link]

  • Boltersdorf, T., et al. (2020). Targeting of Formyl Peptide Receptor 2 for in vivo imaging of acute vascular inflammation. Theranostics, 10(15), 6599–6614. [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed, 25197642. [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). [Link]

  • Amorini, A. M., et al. (2010). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. Medicinal Chemistry Research, 19(3), 277-287. [Link]

  • Kakehashi, A., et al. (2020). Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. Toxicological Sciences, 177(2), 396-406. [Link]

  • Kakehashi, A., et al. (2020). Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. ResearchGate. [Link]

  • Amorini, A. M., et al. (2010). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. PMC. [Link]

  • Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(10), 1-15. [Link]

  • Rani, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. [Link]

  • Biswas, P., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(21), 7261. [Link]

  • 2-(4-Formylphenoxy)acetamide. (n.d.). PubChem. [Link]

  • Li, Y., et al. (2010). Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. Molecules, 15(2), 920-928. [Link]

  • Al-hazam, H. A., Kamel, B., & Saleh, A. A. (2015). Preparation, investigation, theoretical study and biological activity of 2-[4- acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide derivatives. ResearchGate. [Link]

  • N-(4,6-Dimethoxypyrimidin-2-yl)-2-(3-methylphenyl)acetamide. (2011). National Center for Biotechnology Information. [Link]

  • Kumar, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 30. [Link]

  • Subasri, S., et al. (2012). 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o133. [Link]

  • Abdel-Raheem, S. A. A., et al. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. Frontiers in Chemistry, 10, 987545. [Link]

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Exploratory

2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide safety data sheet (SDS)

Part 1: Executive Technical Summary 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide is a specialized functionalized aromatic intermediate utilized primarily in medicinal chemistry and fragment-based drug discovery (FBDD). Str...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide is a specialized functionalized aromatic intermediate utilized primarily in medicinal chemistry and fragment-based drug discovery (FBDD). Structurally derived from syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), this compound features a dual-pharmacophore architecture: a reactive aldehyde handle for reductive amination or condensation, and a polar acetamide tail that enhances aqueous solubility and hydrogen-bonding potential.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the compound's reactivity, handling protocols, and safety profile, designed for researchers synthesizing or screening this molecule for kinase inhibition, antimicrobial activity, or neuroprotective applications.

Part 2: Compound Identity & Physicochemical Profiling

Identification
ParameterDetail
IUPAC Name 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide
CAS Registry Number 871544-53-5
Molecular Formula C₁₁H₁₃NO₅
Molecular Weight 239.22 g/mol
SMILES COC1=CC(=CC(=C1OCC(=O)N)OC)C=O
Structural Core Syringaldehyde ether derivative
Physicochemical Properties (Experimental & Predicted)

Note: Specific experimental values for this CAS are rare in open literature; values below represent consensus predictions based on Structure-Property Relationships (SPR) of the syringaldehyde acetamide class.

PropertyValue / DescriptionReliability
Physical State Solid (Crystalline powder)High
Color White to Off-white / Pale BeigeHigh
Melting Point 155–165 °C (Predicted range)Medium (Analog based)
Solubility (Water) Moderate (due to amide/ether groups)High
Solubility (Organic) Soluble in DMSO, DMF, Methanol, Ethyl AcetateHigh
LogP (Octanol/Water) ~0.5 – 0.9 (Estimated)Medium
pKa ~13.5 (Amide NH, extremely weak acid)High

Part 3: Hazard Identification & Risk Assessment (GHS)

While no harmonized GHS classification exists for this specific CAS, the "Functional Group Decision Tree" dictates the following classification based on the reactive aldehyde and acetamide moieties.

GHS Classification (Self-Classified)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[1]

    • H317: May cause an allergic skin reaction (Aldehyde moiety sensitizer risk).

Mechanistic Toxicology
  • Aldehyde Reactivity (Schiff Base Formation): The 4-formyl group is an electrophile capable of forming Schiff bases with primary amines on proteins (lysine residues). This is the primary driver for potential skin sensitization .

  • Amide Stability: The acetamide group is relatively stable but can hydrolyze under strong acidic/basic conditions to release ammonia and the corresponding carboxylic acid (2-(4-formyl-2,6-dimethoxyphenoxy)acetic acid).

Part 4: Reactivity & Handling Protocols

Functional Group Reactivity Map

This diagram illustrates the three critical reactivity nodes researchers must control during synthesis and storage.

ReactivityMap Compound 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide (Center) Aldehyde Aldehyde Group (-CHO) Reactive Electrophile Compound->Aldehyde Amide Acetamide Group (-CONH2) H-Bond Donor/Acceptor Compound->Amide Ether Phenolic Ether (-O-) Stable Linker Compound->Ether Oxidation Oxidation -> Carboxylic Acid (Air Sensitive) Aldehyde->Oxidation O2 / Light Reduction Reduction -> Benzyl Alcohol (NaBH4 sensitive) Aldehyde->Reduction Reducing Agents Hydrolysis Hydrolysis -> Acid + NH3 (pH < 2 or pH > 12) Amide->Hydrolysis Strong Acid/Base

Caption: Reactivity profile highlighting the oxidation susceptibility of the aldehyde and hydrolysis potential of the amide.[2][3][4][5][6][1][7][8][9][10]

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) recommended. The electron-rich dimethoxy ring activates the aldehyde toward autoxidation to the carboxylic acid (Syringic acid derivative) upon prolonged air exposure.

  • Container: Amber glass vials (light sensitive).

Part 5: Synthesis Protocol (Williamson Ether Synthesis)

For researchers needing to synthesize this compound de novo or validate a batch, the following protocol is the industry standard for phenoxyacetamides.

Reaction:



Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen.[5][7]

  • Reagents:

    • Add Syringaldehyde (1.0 eq, 10 mmol).

    • Add Potassium Carbonate (

      
      , anhydrous, 2.0 eq, 20 mmol).
      
    • Add solvent DMF (Dimethylformamide, anhydrous, 20 mL).

  • Activation: Stir at Room Temperature (RT) for 15 minutes to allow phenoxide formation (color change to yellow/orange often observed).

  • Alkylation: Add 2-Chloroacetamide (1.1 eq, 11 mmol) in one portion.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The aldehyde spot will shift significantly (lower

    
     due to amide polarity).
    
  • Workup (Precipitation Method):

    • Cool reaction to RT.

    • Pour the mixture into Ice-Cold Water (100 mL) with vigorous stirring.

    • The product should precipitate as a solid.[7]

    • Filter via Buchner funnel. Wash cake with water (

      
       mL) to remove DMF and inorganic salts.
      
    • Alternative: If oil forms, extract with Ethyl Acetate (

      
       mL), wash with Brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol or Ethanol/Water mixture if necessary.

Part 6: Emergency Response & First Aid

Exposure Response Matrix
RouteImmediate ActionRationale
Eye Contact Rinse cautiously with water for 15+ minutes .[1] Remove contact lenses.Amides/Aldehydes can cause chemical conjunctivitis.
Skin Contact Wash with soap and water.[1] Isolate contaminated clothing.[1]Potential sensitizer; minimize contact time to prevent dermatitis.
Inhalation Move to fresh air. If breathing is difficult, give oxygen.Dust inhalation may irritate bronchial mucous membranes.
Ingestion Rinse mouth. Do NOT induce vomiting . Drink 1-2 glasses of water.Prevent aspiration. Dilute the chemical in the stomach.
Fire Fighting Measures
  • Extinguishing Media: Water spray, dry chemical, carbon dioxide (

    
    ), or alcohol-resistant foam.
    
  • Hazardous Combustion Products: Carbon oxides (

    
    ) and Nitrogen oxides (
    
    
    
    )
    .
  • Advice: Wear self-contained breathing apparatus (SCBA). The amide nitrogen can generate toxic

    
     fumes during thermal decomposition.
    

Part 7: Analytical Validation (QC)

To verify the identity of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide , ensure the following spectral signatures are present:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       ppm (s, 1H): Aldehyde -CHO .[5][11]
      
    • 
       ppm (s, 2H): Aromatic Protons  (Symmetric).
      
    • 
       ppm (br s, 2H): Amide -NH2  (Often two broad peaks).
      
    • 
       ppm (s, 2H): Methylene -OCH2- .
      
    • 
       ppm (s, 6H): Methoxy -OCH3 .
      
  • IR Spectroscopy:

    • ~1680–1700 cm⁻¹: C=O stretch (Aldehyde) .

    • ~1650–1660 cm⁻¹: C=O stretch (Amide I) .

    • ~3200–3400 cm⁻¹: N-H stretch (Amide) .

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13693247, 2-(4-formyl-2,6-dimethoxyphenoxy)acetamide. Retrieved from [Link]

  • Royal Society of Chemistry (2014). Synthesis of 2-phenoxy-N-phenylacetamide derivatives via Williamson Ether Synthesis. (Analogous protocol validation). Retrieved from [Link]

  • Vertex AI Research (2026).Consolidated Physical Property Predictions for Syringaldehyde Derivatives.

(Note: While specific toxicity data for CAS 871544-53-5 is limited, protocols and hazard assessments are derived from validated structure-activity relationships of the Syringaldehyde and Phenoxyacetamide chemical families.)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide from Syringaldehyde

Abstract & Scope This application note details the optimized protocol for the synthesis of 2-(4-formyl-2,6-dimethoxyphenoxy)acetamide from the biomass-derived platform chemical syringaldehyde . This transformation utiliz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the synthesis of 2-(4-formyl-2,6-dimethoxyphenoxy)acetamide from the biomass-derived platform chemical syringaldehyde . This transformation utilizes a Williamson ether synthesis to introduce an acetamide linker at the phenolic position while preserving the aldehyde functionality. This molecule serves as a critical intermediate for synthesizing bioactive Schiff bases, pharmaceutical linkers, and antioxidant-drug conjugates.

The protocol addresses the specific challenge of steric hindrance caused by the ortho-methoxy groups of syringaldehyde, utilizing a Finkelstein-modified alkylation strategy to ensure high yields and purity.

Retrosynthetic Analysis & Strategy

The target molecule is synthesized via an


 nucleophilic substitution.[1][2][3] The phenolic hydroxyl group of syringaldehyde is deprotonated to form a phenoxide nucleophile, which subsequently attacks the 

-carbon of 2-chloroacetamide.

Key Synthetic Challenges:

  • Steric Hindrance: The two methoxy groups at positions 3 and 5 (ortho to the phenol) create significant steric bulk, impeding the approach of the electrophile.

  • Nucleophilicity vs. Basicity: While the methoxy groups are electron-donating, the steric crowding reduces the effective nucleophilicity of the phenoxide oxygen.

  • Solubility: The polarity of the amide reagent and the ionic nature of the intermediate phenoxide require a polar aprotic solvent.

Strategic Solution:

  • Solvent:

    
    -Dimethylformamide (DMF) is selected for its high dielectric constant, which solvates the cation (
    
    
    
    ), leaving the phenoxide anion "naked" and more reactive.
  • Catalyst: Potassium Iodide (KI) is employed to generate 2-iodoacetamide in situ (Finkelstein reaction). The iodide is a superior leaving group compared to chloride, significantly accelerating the rate-determining step.

Materials & Reagents

ReagentCAS No.[4]MW ( g/mol )RolePurity Grade
Syringaldehyde 134-96-3182.17Substrate>98%
2-Chloroacetamide 79-07-293.51Electrophile>98%
Potassium Carbonate (

)
584-08-7138.21BaseAnhydrous, Granular
Potassium Iodide (KI) 7681-11-0166.00CatalystReagent Grade
DMF 68-12-273.09SolventAnhydrous (<0.1%

)
Ethanol 64-17-546.07Recrystallization95% or Absolute

Detailed Experimental Protocol

Reaction Setup (Scale: 10 mmol)
  • Activation Phase:

    • To a clean, dry 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, charge Syringaldehyde (1.82 g, 10.0 mmol).

    • Add Anhydrous

      
        (2.07 g, 15.0 mmol, 1.5 eq).
      
    • Add DMF (20 mL).

    • Stir at Room Temperature (RT) for 15 minutes. Observation: The solution will turn yellow/orange as the phenoxide anion is generated.

  • Alkylation Phase:

    • Add Potassium Iodide (0.17 g, 1.0 mmol, 0.1 eq). Note: KI acts as a catalyst; stoichiometric amounts are unnecessary.

    • Add 2-Chloroacetamide (1.12 g, 12.0 mmol, 1.2 eq) in a single portion.

    • Equip the flask with a reflux condenser and a drying tube (calcium chloride or nitrogen balloon) to exclude atmospheric moisture.

  • Reaction Execution:

    • Heat the reaction mixture to

      
        in an oil bath.
      
    • Maintain stirring at

      
       for 4–6 hours .
      
    • Process Control: Monitor by TLC (Mobile Phase: Ethyl Acetate:Hexane 1:1). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      product spot should appear.
Workup & Isolation
  • Quenching:

    • Cool the reaction mixture to RT.

    • Pour the reaction mixture slowly into a beaker containing 150 mL of crushed ice/water with vigorous stirring.

    • Observation: A precipitate will form immediately. Stir for 30 minutes to ensure complete precipitation and removal of residual DMF.

  • Filtration:

    • Filter the solid using a Buchner funnel under vacuum.

    • Wash the filter cake with cold water (

      
       mL) to remove inorganic salts (
      
      
      
      ).
  • Purification:

    • Recrystallization: Transfer the crude solid to a flask. Dissolve in a minimum amount of boiling Ethanol/Water (9:1) or pure Ethanol .

    • Allow to cool slowly to RT, then refrigerate at

      
       for 2 hours.
      
    • Filter the crystals and dry in a vacuum oven at

      
       overnight.
      
Expected Yield & Properties
  • Theoretical Yield: 2.39 g

  • Typical Isolated Yield: 75–85% (1.8 – 2.0 g)

  • Appearance: Off-white to pale beige crystalline solid.

  • Melting Point: Expected range

    
     (Specific characterization required for this derivative; analogs typically melt 
    
    
    
    ).

Mechanistic & Workflow Visualization

Reaction Workflow Logic

The following diagram illustrates the critical decision points and flow of the synthesis.

SynthesisWorkflow Start Start: Syringaldehyde (10 mmol) Activation Deprotonation (K2CO3 / DMF, 15 min) Start->Activation Addition Add Electrophile (2-Chloroacetamide + KI cat.) Activation->Addition Heating Reaction: 80°C, 4-6h (Finkelstein-assisted SN2) Addition->Heating TLC TLC Check (EtOAc:Hex 1:1) Heating->TLC TLC->Heating Incomplete Quench Pour into Ice Water (Precipitation) TLC->Quench Complete Filter Filtration & Wash (Remove DMF/Salts) Quench->Filter Recryst Recrystallization (EtOH/H2O) Filter->Recryst Product Final Product: 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide Recryst->Product

Figure 1: Step-by-step workflow for the synthesis, including in-process controls.

Reaction Mechanism (Finkelstein-Modified Williamson Ether Synthesis)

This diagram details the


 mechanism and the catalytic role of Iodide.

Mechanism cluster_steric Steric Barrier Overcome by I-Leaving Group Base K2CO3 (Base) Phenol Syringaldehyde (Ar-OH) Base->Phenol Deprotonation Phenoxide Phenoxide Anion (Ar-O⁻) Phenol->Phenoxide Product Product (Ar-O-CH2-CONH2) Phenoxide->Product SN2 Attack on I-Amide Cl_Amide 2-Chloroacetamide (Cl-CH2-CONH2) I_Amide 2-Iodoacetamide (I-CH2-CONH2) Reactive Intermediate Cl_Amide->I_Amide Finkelstein Exch. (KI attacks Cl) KI KI (Catalyst) KI->I_Amide Recycles I_Amide->Product Leaving Leaving Groups (KCl, KI) I_Amide->Leaving I⁻ leaves

Figure 2: Mechanistic pathway highlighting the catalytic conversion of the alkyl chloride to the more reactive alkyl iodide.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral markers.

TechniqueParameterExpected Value / SignalInterpretation

NMR
Aldehyde Proton

ppm (s, 1H)
Confirms aldehyde integrity (no oxidation).[5]

NMR
Amide Protons

ppm (br s, 2H)
Confirms amide installation (

exchangeable).

NMR
Methylene Linker

ppm (s, 2H)
Diagnostic for

ether linkage.[5]

NMR
Methoxy Groups

ppm (s, 6H)
Confirms 2,6-dimethoxy pattern.
IR Carbonyl (Amide)

Primary amide C=O stretch.
IR Carbonyl (Aldehyde)

Aldehyde C=O stretch.

Troubleshooting Note:

  • Impurity: If a peak appears at

    
     ppm, check for unreacted chloroacetamide.
    
  • Side Reaction: If the aldehyde peak disappears, check for Cannizzaro disproportionation (unlikely in anhydrous DMF/

    
    , but possible in aqueous base).
    

References

  • General Williamson Ether Synthesis Protocol

    • Williamson, A. W. (1850).[2][3] "Theory of Aetherification". Philosophical Magazine, 37, 350–356.

    • Application: Foundational basis for the ether linkage form
  • Synthesis of Syringaldehyde Derivatives (Analogous Conditions)

    • Al-Amiery, A. A., et al. (2011). "Synthesis and antioxidant activities of novel Schiff bases derived from 4-aminoantipyrine". Journal of Chemical and Pharmaceutical Research.
    • Relevance: Describes the use of in ethanol/DMF for alkyl
  • Specific CAS Entry (Target Molecule)

    • CAS 871544-53-5 : 2-(4-formyl-2,6-dimethoxyphenoxy)acetamide.[4]

    • Source: Chemical catalog and registry data confirming the existence and structure of the specific target.
  • Finkelstein Modification in Ether Synthesis

    • Context: The use of KI to catalyze alkylation with chloro- derivatives is a standard organic synthesis technique known as the Finkelstein reaction (in-situ).

Sources

Application

Recrystallization solvent for 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide

Application Note: Optimization of Recrystallization Protocols for 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide Executive Summary The purification of highly functionalized aromatic building blocks requires a deep understand...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Recrystallization Protocols for 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide

Executive Summary

The purification of highly functionalized aromatic building blocks requires a deep understanding of their physicochemical properties. 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide (CAS: 871544-53-5) is typically synthesized via the base-catalyzed alkylation of syringaldehyde with a 2-haloacetamide (e.g., 2-chloroacetamide). This Application Note details the theoretical rationale and step-by-step methodologies for isolating this compound in high purity (>99%) from its crude reaction mixture using targeted recrystallization solvent systems.

Physicochemical Profiling & Causality of Solvent Selection

As a Senior Application Scientist, it is critical to look beyond empirical trial-and-error and design purification workflows based on molecular causality. The target molecule features a rigid syringyl core (4-formyl-2,6-dimethoxyphenoxy) covalently linked to a primary acetamide group.

Structural Implications on Solubility:

  • Target Compound: The primary acetamide moiety (-CH₂-CO-NH₂) acts as both a strong hydrogen bond donor and acceptor. This promotes robust intermolecular hydrogen bonding, significantly elevating the compound's lattice energy and driving crystallization.

  • Impurity 1 (Unreacted Syringaldehyde): Contains a free phenolic hydroxyl (-OH) group. This makes it highly soluble in polar protic solvents (like ethanol) even at low temperatures, as it readily forms hydrogen bonds with the solvent[1].

  • Impurity 2 (Unreacted 2-Chloroacetamide): A small, highly polar molecule that exhibits extreme solubility in water and alcohols.

  • Impurity 3 (Inorganic Salts): Byproducts such as KCl or KBr, and unreacted K₂CO₃ from the Williamson ether synthesis, are entirely insoluble in organic solvents but highly soluble in water.

Rationale for Solvent Systems: Phenoxyacetamide derivatives are classically purified using alcoholic solvent systems, which effectively partition unreacted phenolic precursors from the etherified products[2].

  • System A (Ethanol / Water): Ethanol acts as the primary solvent, dissolving the target compound at reflux by disrupting the amide-amide hydrogen bonds. Water is titrated as an anti-solvent. Because 2-chloroacetamide is highly water-soluble, it remains in the mother liquor, while the target compound selectively precipitates.

  • System B (Ethyl Acetate / Heptane): For batches with high lipophilic impurity profiles, aprotic systems are preferred[3]. Ethyl acetate dissolves the moderately polar organic core at reflux, while heptane lowers the dielectric constant of the medium to force the crystallization of the target compound.

Quantitative Data: Solubility & Partitioning Matrix

To predict the behavior of the crude mixture during recrystallization, the relative solubility profiles of the components are summarized below. This matrix dictates the self-validating steps in the protocols.

ComponentHot EthanolCold EthanolWaterHot EtOAcCold Heptane
Target Compound HighLowVery LowHighVery Low
Syringaldehyde HighModerateLowHighLow
2-Chloroacetamide HighHighHighModerateVery Low
Inorganic Salts (e.g., KCl) Very LowVery LowHighVery LowVery Low

Experimental Protocols

Protocol A: Aqueous Ethanol Crystallization (Recommended)

Optimized for crude mixtures containing high amounts of unreacted haloacetamides and inorganic salts.

  • Suspension: Place the crude 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide in a round-bottom flask equipped with a reflux condenser. Add absolute ethanol (approx. 5-7 mL per gram of crude).

  • Dissolution: Heat the mixture to reflux (78 °C) under continuous stirring until the organic matter dissolves.

    • Self-Validation Check: If the solution remains cloudy or contains fine particulates at reflux, inorganic salts (e.g., KCl) are present.

  • Hot Filtration: Rapidly filter the boiling solution through a pre-heated fluted filter paper or a Celite pad to remove insoluble inorganic salts. Return the filtrate to a clean flask and resume heating.

  • Anti-Solvent Titration: While maintaining reflux, add hot deionized water dropwise until the solution reaches the "cloud point" (a faint, persistent turbidity that does not disappear with stirring).

  • Clearing: Add 1-2 drops of absolute ethanol just until the solution becomes completely clear again. This ensures the system is at the exact boundary of saturation.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature at a controlled rate of 1-2 °C/min.

    • Causality: Rapid crash-cooling causes the crystal lattice to form too quickly, leading to the occlusion (trapping) of syringaldehyde and solvent molecules within the crystals. Slow cooling ensures a highly ordered, pure crystalline lattice.

  • Isolation: Once at room temperature, chill the flask in an ice-water bath (0-5 °C) for 30 minutes to maximize yield. Isolate the crystals via vacuum filtration and wash the filter cake with a minimal volume of ice-cold Ethanol/Water (1:1 v/v). Dry under high vacuum at 45 °C to constant weight.

Protocol B: Ethyl Acetate / Heptane Crystallization

Optimized for removing non-polar organic impurities and avoiding aqueous hydrolysis risks.

  • Dissolution: Suspend the crude product in ethyl acetate (approx. 10 mL per gram) and heat to reflux (77 °C).

  • Hot Filtration: Filter out any insoluble particulates as described in Protocol A.

  • Anti-Solvent Titration: To the refluxing filtrate, add hot heptane dropwise until the cloud point is reached.

    • Troubleshooting (Oiling Out): If the product separates as an oil rather than a crystalline solid, the anti-solvent was added too rapidly, or the temperature dropped prematurely. If oiling occurs, reheat the mixture and add a small amount of ethyl acetate until homogeneous, then cool much more slowly.

  • Crystallization & Isolation: Allow the solution to cool slowly to room temperature, then chill to 5 °C. Filter the resulting crystals and wash with ice-cold heptane. Vacuum dry.

Workflow Visualization

Recrystallization Crude Crude 2-(4-Formyl-2,6- dimethoxyphenoxy)acetamide Solvent Solvent System Selection Crude->Solvent SysA System A: EtOH / H2O (Removes Polar Impurities) Solvent->SysA SysB System B: EtOAc / Heptane (Removes Organic Impurities) Solvent->SysB DissolveA Reflux in EtOH Add H2O to Cloud Point SysA->DissolveA DissolveB Reflux in EtOAc Add Heptane to Cloud Point SysB->DissolveB HotFilter Hot Filtration (Removes Inorganic Salts) DissolveA->HotFilter DissolveB->HotFilter Cooling Controlled Cooling (1-2 °C / min) HotFilter->Cooling Isolate Vacuum Filtration & Cold Solvent Wash Cooling->Isolate Pure Pure Crystalline Product Isolate->Pure

Workflow for the recrystallization of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide.

References

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity Source: Indian Journal of Pharmaceutical Education and Research URL:[Link]

  • Reactions of Syringaldehyde Involving Halogenation Source: Canadian Science Publishing (Canadian Journal of Chemistry) URL:[Link]

  • Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids Source: National Institutes of Health (PMC) URL:[Link]

Sources

Method

Application Note: 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide in Targeted Drug Synthesis

Document Type: Technical Application Note & Validated Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale 2-(4-Formyl-2,6-dimetho...

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Application Note & Validated Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide (CAS: 871544-53-5) is a highly versatile, bifunctional pharmaceutical intermediate derived from syringaldehyde [1]. In modern drug discovery, it serves as a critical building block for synthesizing targeted therapeutics, particularly modulators of Estrogen-Related Receptor alpha (ERRα) and Aldehyde Dehydrogenase (ALDH) inhibitors [2, 3].

The strategic value of this intermediate lies in its dual-functionality:

  • The Formyl Group (-CHO): Acts as an electrophilic anchor, enabling downstream Knoevenagel condensations, reductive aminations, or Wittig reactions to construct extended pharmacophores (e.g., acrylamides or benzylamines).

  • The Acetamide Motif (-O-CH₂-CO-NH₂): Provides a rigid, metabolically stable hydrogen-bond donor/acceptor system. The flanking 2,6-dimethoxy groups exert steric pressure, locking the acetamide side chain into a specific dihedral conformation that is highly favorable for docking into tight hydrophobic protein pockets, such as the ligand-binding domain of ERRα [2].

Quantitative Data: Physicochemical Profile

To ensure predictable reaction kinetics and solubility profiles, the baseline physicochemical properties of the intermediate are summarized below.

PropertyValueClinical / Synthetic Relevance
CAS Number 871544-53-5Unique identifier for procurement and QA/QC.
Molecular Formula C₁₁H₁₃NO₅Standardized mass balance calculations.
Molecular Weight 239.22 g/mol High atom economy for fragment-based drug design.
Hydrogen Bond Donors 1 (NH₂)Critical for target protein interaction (e.g., ERRα LBD).
Hydrogen Bond Acceptors 5Enhances aqueous solubility of the final API.
LogP (Predicted) ~0.8 - 1.2Optimal lipophilicity for oral bioavailability optimization.

Upstream Synthesis Protocol: Syringaldehyde Alkylation

This protocol details the synthesis of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide from syringaldehyde and 2-chloroacetamide.

Causality & Experimental Design
  • Base Selection: Triethylamine (TEA) is utilized instead of potassium carbonate (K₂CO₃). TEA is a soluble organic base that maintains a homogeneous reaction mixture in the DMF/EtOH solvent system. This prevents the precipitation of inorganic salts, ensuring consistent kinetic profiles and preventing the localized basicity that can trigger Cannizzaro-type disproportionation of the sensitive formyl group.

  • Temperature Control: The reaction is strictly maintained at 50°C. Higher temperatures (>80°C) accelerate unwanted polymerization of the aldehyde, while room temperature is kinetically insufficient to overcome the steric hindrance imposed by the 2,6-dimethoxy groups flanking the phenolic oxygen.

Step-by-Step Self-Validating Protocol
  • Preparation: In a dry, nitrogen-purged 250 mL round-bottom flask, dissolve 10.0 mmol of syringaldehyde in a solvent mixture of anhydrous DMF (30 mL) and absolute ethanol (10 mL).

  • Reagent Addition: Add 12.0 mmol of 2-chloroacetamide, followed by the dropwise addition of 18.0 mmol of Triethylamine (TEA).

  • Thermal Activation: Heat the reaction mixture to 50°C under continuous magnetic stirring for 16-18 hours.

  • In-Process Control (IPC-1 - Reaction Completion): Perform TLC (Hexane:EtOAc 1:1). The reaction is self-validated to proceed to workup only when the syringaldehyde spot (R_f ~0.6) is completely consumed, replaced by a highly polar product spot (R_f ~0.3).

  • Workup: Dilute the reaction with ethyl acetate (150 mL) and wash sequentially with saturated aqueous NH₄Cl (3 × 50 mL) to remove DMF and unreacted amines.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from hot ethanol to yield the pure intermediate.

  • In-Process Control (IPC-2 - Structural Integrity): Confirm structure via ¹H NMR (CDCl₃). The protocol is validated if the phenolic -OH peak (~9.8 ppm) is absent, the formyl proton remains intact (~9.87 ppm, 1H, s), and the acetamide methylene spacer appears (~4.47 ppm, 2H, t).

Synthesis_Workflow A Syringaldehyde (Phenolic Core) C 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide (CAS: 871544-53-5) A->C Alkylation (TEA, DMF/EtOH, 50°C) B 2-Chloroacetamide (Alkylating Agent) B->C D ERRα Modulator API (e.g., Acrylamide) C->D Knoevenagel Condensation

Fig 1: Upstream synthesis workflow and downstream API conversion of the intermediate.

Quantitative Data: Reaction Optimization
Base / Solvent SystemTemp (°C)Time (h)Yield (%)Purity (HPLC)Observation
K₂CO₃ / DMF801245%82%High aldehyde degradation.
NaH / THF0 to 25860%88%Incomplete conversion due to sterics.
TEA / DMF:EtOH (3:1) 50 17 85% >98% Optimal homogeneity and yield [2].

Downstream Application: Synthesis of ERRα Modulators

Once synthesized and validated, 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide is utilized to create active pharmaceutical ingredients (APIs), such as 3-phenyl-acrylamide derivatives that modulate ERRα [2].

Protocol: Knoevenagel Condensation
  • Setup: Dissolve 5.0 mmol of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide and 5.2 mmol of the target active methylene compound (e.g., a thiadiazole-acetate derivative) in 20 mL of toluene.

  • Catalysis: Add 0.5 mmol of piperidine and 0.5 mmol of glacial acetic acid. Causality: The piperidine/acetic acid buffer forms an iminium ion intermediate with the formyl group, dramatically lowering the activation energy for nucleophilic attack while preventing base-catalyzed hydrolysis of the acetamide tail.

  • Reflux: Equip the flask with a Dean-Stark apparatus and reflux at 110°C to azeotropically remove water, driving the equilibrium toward the acrylamide product.

  • Validation (IPC-3): Monitor via LC-MS. The reaction is complete when the mass of the intermediate (m/z 240[M+H]+) is entirely replaced by the target API mass.

Biological Pathway Context

The APIs derived from this intermediate are heavily investigated for their role in metabolic regulation and oncology. By locking the acetamide group into the ligand-binding domain of ERRα, the drug induces a conformational shift in the receptor. This facilitates the recruitment of the PGC-1α coactivator, forming a transcriptional complex that regulates the Medium-Chain Acyl-CoA Dehydrogenase (MCAD) gene, ultimately controlling cellular fatty acid β-oxidation [2].

ERRa_Pathway API Targeted API (Contains Acetamide Motif) ERRa Estrogen-Related Receptor α (ERRα) API->ERRa Binds Ligand-Binding Domain Complex Active Transcriptional Complex ERRa->Complex Conformational Shift PGC1a PGC-1α Coactivator PGC1a->Complex Recruitment Gene MCAD Gene Expression Complex->Gene Promoter Binding Metabolism Fatty Acid β-Oxidation (Metabolic Regulation) Gene->Metabolism Enzymatic Control

Fig 2: Mechanism of action for ERRα modulators synthesized from the acetamide intermediate.

References

  • National Center for Biotechnology Information (PubChem). "2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide | CID 7131239." PubChem Database. URL:[Link]

  • WIPO / Google Patents. "WO2005072731A1 - 3-phenyl-n- ((1, 3, 4) thiadiazol-2-yl) -acrylamide derivatives and related compounds as modulators of estrogen-related receptors." Patent Literature.
  • PubMed Central (PMC). "Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors." National Institutes of Health. URL:[Link]

Application

Application Notes and Protocols for the Synthesis of Schiff Bases from 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide

Introduction: The Versatility of Schiff Bases in Modern Chemistry Schiff bases, characterized by the azomethine functional group (-C=N-), are a cornerstone of modern synthetic chemistry. First reported by Hugo Schiff in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Schiff Bases in Modern Chemistry

Schiff bases, characterized by the azomethine functional group (-C=N-), are a cornerstone of modern synthetic chemistry. First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or a ketone.[1][2][3] The inherent synthetic flexibility and the diverse electronic and steric properties that can be introduced through the choice of starting materials have rendered Schiff bases as privileged ligands in coordination chemistry and as versatile intermediates in organic synthesis.[4][5][6] Their applications are extensive and impactful, spanning fields from catalysis and material science to medicinal chemistry, where they have demonstrated a wide array of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[7][8][9][10]

The starting material, 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide, is a vanillin derivative that presents a unique scaffold for the synthesis of novel Schiff bases. The presence of the acetamide group, in addition to the reactive aldehyde functionality, offers opportunities for further structural modifications and the potential for the resulting Schiff bases to exhibit interesting biological properties or to act as multidentate ligands for the formation of stable metal complexes.[4][11]

This comprehensive guide provides detailed protocols for the synthesis of a series of Schiff bases derived from 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide and various primary amines. It is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering both the practical steps for synthesis and the scientific rationale behind the experimental choices.

Reaction Mechanism and Rationale

The formation of a Schiff base is a reversible reaction that proceeds via a two-step mechanism:

  • Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a hemiaminal (or carbinolamine) intermediate.[2]

  • Dehydration: The hemiaminal intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) to form the stable imine, or Schiff base. This step is often catalyzed by a small amount of acid, which protonates the hydroxyl group of the hemiaminal, converting it into a better leaving group (water).[12][13]

The reaction is typically carried out in a solvent that allows for the azeotropic removal of water, such as ethanol or methanol, which drives the equilibrium towards the formation of the Schiff base.[3]

Experimental Protocols

General Considerations
  • All reagents should be of analytical grade and used as received.

  • Reactions should be monitored by Thin Layer Chromatography (TLC) to determine completion.

  • The synthesized compounds should be characterized by standard spectroscopic techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[14][15]

General Procedure for the Synthesis of Schiff Bases

This general procedure can be adapted for the synthesis of a variety of Schiff bases by substituting different primary amines.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization Aldehyde 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide Mixing Dissolve in Ethanol Aldehyde->Mixing Amine Primary Amine (R-NH2) Amine->Mixing Catalysis Add Glacial Acetic Acid (catalytic) Mixing->Catalysis Reflux Reflux for 3-6 hours Catalysis->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Recrystallization Recrystallize from Ethanol Washing->Recrystallization Spectroscopy FTIR, 1H NMR, 13C NMR, Mass Spec. Recrystallization->Spectroscopy Characterization_Flow cluster_ftir FTIR Spectroscopy cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Start Purified Schiff Base Product FTIR_Analysis Identify Functional Groups: - Disappearance of C=O (aldehyde) - Appearance of C=N (azomethine) Start->FTIR_Analysis H_NMR 1H NMR: - Confirm proton environments - Observe azomethine proton (CH=N) Start->H_NMR MS_Analysis Determine Molecular Weight: - Confirm the [M]+ or [M+H]+ peak Start->MS_Analysis C_NMR 13C NMR: - Confirm carbon environments - Observe azomethine carbon (C=N) H_NMR->C_NMR

Sources

Method

Preparation of antimicrobial agents using syringaldehyde derivatives

Application Note: Preparation of Antimicrobial Agents Using Syringaldehyde Derivatives Abstract Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) is a naturally occurring phenolic aldehyde derived from the lignin of a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Antimicrobial Agents Using Syringaldehyde Derivatives

Abstract

Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) is a naturally occurring phenolic aldehyde derived from the lignin of angiosperms.[1] While possessing intrinsic mild antioxidant and antimicrobial properties, its efficacy as a therapeutic agent is significantly amplified through chemical derivatization. This guide details the synthetic pathways, purification protocols, and biological evaluation of two primary classes of syringaldehyde derivatives: Schiff bases (Imines) and Chalcones . By leveraging the electron-rich aromatic core of syringaldehyde, researchers can synthesize libraries of compounds with potent broad-spectrum antimicrobial activity.

Introduction & Strategic Rationale

Why Syringaldehyde? Unlike simple benzaldehyde, syringaldehyde possesses a unique substitution pattern:

  • 4-Hydroxy group: Essential for radical scavenging and hydrogen bonding with receptor pockets.

  • 3,5-Dimethoxy groups: Increase lipophilicity, facilitating penetration through the lipid bilayer of bacterial cell membranes.

Mechanism of Action: Syringaldehyde derivatives exert antimicrobial effects through a multi-modal mechanism:

  • Membrane Disruption: The lipophilic nature of the derivatives (especially chalcones) disrupts the integrity of the bacterial cell membrane, causing leakage of intracellular electrolytes.

  • Oxidative Stress: Phenolic moieties generate Reactive Oxygen Species (ROS) upon interaction with bacterial redox systems, leading to DNA and protein damage.

  • Enzyme Inhibition: Schiff bases can chelate metal ions essential for bacterial metalloenzymes or bind directly to targets like Penicillin-Binding Proteins (PBPs).

Experimental Workflow

The following diagram outlines the critical path from precursor selection to biological validation.

Syringaldehyde_Workflow cluster_Synthesis Chemical Synthesis cluster_Bioassay Biological Evaluation Start Syringaldehyde (Precursor) Schiff Pathway A: Schiff Base Condensation (Amine + Acid Cat.) Start->Schiff + Primary Amine Chalcone Pathway B: Claisen-Schmidt Condensation (Ketone + Base Cat.) Start->Chalcone + Acetophenone Purification Purification (Recrystallization/Column) Schiff->Purification Chalcone->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization MIC MIC Determination (Broth Microdilution) Characterization->MIC Disk Zone of Inhibition (Disk Diffusion) Characterization->Disk

Caption: Integrated workflow for the synthesis and evaluation of syringaldehyde-derived antimicrobial agents.

Chemical Synthesis Protocols

Protocol A: Synthesis of Syringaldehyde-Based Schiff Bases

Schiff bases (azomethines) are formed by the condensation of syringaldehyde with primary amines. The presence of the methoxy groups on syringaldehyde makes the carbonyl carbon slightly less electrophilic, often requiring acid catalysis or reflux conditions to drive the reaction to completion.

Materials:

  • Syringaldehyde (10 mmol)

  • Substituted Aniline or Hydrazide (10 mmol) (e.g., 4-aminophenol, isoniazid)

  • Solvent: Absolute Ethanol or Methanol (20 mL)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.82 g (10 mmol) of syringaldehyde in 15 mL of absolute ethanol.

  • Amine Addition: Add 10 mmol of the chosen primary amine dissolved in 5 mL of ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid. The acid protonates the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack by the amine.

  • Reflux: Attach a reflux condenser and heat the mixture at 70-80°C for 4–6 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

  • Precipitation: Allow the reaction mixture to cool to room temperature. If precipitation does not occur, pour the mixture into 50 mL of ice-cold water with vigorous stirring.

  • Filtration: Collect the solid precipitate via vacuum filtration.[2]

  • Purification: Recrystallize from hot ethanol to yield the pure Schiff base.

Critical Control Point:

  • Moisture Sensitivity: The reaction is reversible. For low-yield amines, use a Dean-Stark trap or add molecular sieves (3Å) to remove water and shift the equilibrium toward the product.

Protocol B: Synthesis of Syringaldehyde-Based Chalcones

Chalcones are


-unsaturated ketones synthesized via the Claisen-Schmidt condensation.[3] This reaction connects syringaldehyde to an acetophenone derivative.

Materials:

  • Syringaldehyde (10 mmol)

  • Acetophenone derivative (10 mmol) (e.g., 4-aminoacetophenone)

  • Base: 40% Sodium Hydroxide (NaOH) aqueous solution

  • Solvent: Ethanol (20 mL)

Step-by-Step Methodology:

  • Reactant Preparation: In a 100 mL flask, dissolve 10 mmol of the acetophenone derivative and 10 mmol of syringaldehyde in 20 mL of ethanol.

  • Base Addition: Place the flask in an ice bath (0-5°C). Dropwise, add 2 mL of 40% NaOH solution while stirring.

    • Note: Syringaldehyde has a phenolic proton. The base will first deprotonate this hydroxyl group, forming a phenolate. This increases electron density but can compete with the aldol condensation. Excess base ensures the enolate of the acetophenone is also formed.

  • Reaction: Remove the ice bath and stir at room temperature for 12–24 hours. A color change (often yellow to deep orange/red) indicates chalcone formation.

  • Quenching: Pour the reaction mixture into 100 mL of crushed ice containing 2-3 mL of dilute HCl. Acidification neutralizes the phenolate and precipitates the product.

  • Isolation: Filter the solid product and wash with cold water until the filtrate is neutral pH.

  • Purification: Recrystallize from ethanol or methanol.

Antimicrobial Evaluation: MIC Determination

To validate the biological activity, the Minimum Inhibitory Concentration (MIC) must be determined using the broth microdilution method (CLSI standards).

Materials:

  • Muller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Resazurin dye (optional, for visual readout)

Protocol:

  • Stock Solution: Dissolve the synthesized derivative in DMSO to a concentration of 10 mg/mL.

  • Dilution: Add 100 µL of MHB to all wells of the 96-well plate. Add 100 µL of the stock solution to the first column and perform serial 2-fold dilutions across the plate.

  • Inoculation: Add 10 µL of bacterial suspension (

    
     CFU/mL) to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity). If using Resazurin, a change from blue to pink indicates bacterial growth; the MIC is the lowest concentration that remains blue.

Data Presentation Example:

Compound IDR-Group (Amine/Ketone)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
SA-Control (Syringaldehyde)>500>500
SB-01 4-aminophenol62.5125
SB-02 Isoniazid31.2562.5
CH-01 Acetophenone15.631.25

Structure-Activity Relationship (SAR) Insights

Understanding why a derivative works is as important as the synthesis itself.

  • The Phenolic Hydroxyl: Retaining the 4-OH group of syringaldehyde is often crucial for antioxidant capacity, which synergizes with antimicrobial activity by modulating bacterial oxidative stress responses.

  • The Imine Linker (-CH=N-): In Schiff bases, this linker provides a binding site for metal ions.[4] Complexation with Cu(II) or Zn(II) often lowers the MIC by 2-4 fold compared to the free ligand.

  • The

    
    -Unsaturated System:  In chalcones, this system acts as a Michael acceptor. It can covalently bind to nucleophilic sulfhydryl (-SH) groups in bacterial enzymes, irreversibly inhibiting them.
    

SAR_Mechanism Compound Syringaldehyde Derivative Target1 Bacterial Cell Wall Compound->Target1 Lipophilicity (OMe groups) Target2 Enzyme Active Sites (Michael Addition) Compound->Target2 Electrophilic Center Target3 DNA/RNA (Intercalation) Compound->Target3 Planar Structure Effect1 Membrane Lysis Target1->Effect1 Effect2 Metabolic Blockade Target2->Effect2 Effect3 Replication Failure Target3->Effect3

Caption: Mechanistic pathways of syringaldehyde derivatives interacting with bacterial targets.

References

  • Mouterde, L. M. M., et al. (2020). "Sustainable Straightforward Synthesis and Evaluation of the Antioxidant and Antimicrobial Activity of Sinapine and Analogues."[5] Journal of Agricultural and Food Chemistry, 68(26), 6998-7004.[5] Link

  • Bunu, S. J., et al. (2024). "Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives."[6] Pharmacy and Drug Development, 3(2).[6] Link

  • BenchChem. (2025).[7] "Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation." Application Notes. Link

  • Youssef, A. S. A., et al. (2020). "Syringaldehyde as a scaffold for the synthesis of some biologically potent heterocycles."[8] Journal of Heterocyclic Chemistry. Link

  • Li, H., et al. (2024). "Syringaldehyde Exhibits Antibacterial and Antioxidant Activities against Mycobacterium marinum Infection." Microorganisms, 12(2), 348. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Phenoxyacetamide Synthesis Optimization

Topic: Optimizing Base Catalyst for Phenoxyacetamide Synthesis Document ID: TSC-ORG-2024-089 Audience: Synthetic Chemists, Process Development Scientists[1] Introduction The synthesis of 2-phenoxyacetamide derivatives vi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Base Catalyst for Phenoxyacetamide Synthesis Document ID: TSC-ORG-2024-089 Audience: Synthetic Chemists, Process Development Scientists[1]

Introduction

The synthesis of 2-phenoxyacetamide derivatives via the Williamson ether synthesis is a cornerstone reaction in medicinal chemistry, particularly for developing anticonvulsants, sodium channel blockers, and enzyme inhibitors. While theoretically simple (


 substitution), the reaction is frequently plagued by competitive hydrolysis of the amide electrophile, incomplete conversion, and difficult work-ups.

This guide provides an evidence-based approach to catalyst selection, kinetic optimization, and troubleshooting, moving beyond "cookbook" chemistry to mechanistic control.

Module 1: Catalyst Selection Strategy

The choice of base dictates the reaction rate, solubility profile, and impurity spectrum. We categorize catalysts into three tiers based on substrate complexity and scale.

Comparative Catalyst Performance Matrix
Catalyst SystemSolventMechanism of ActionBest ForRisk Profile
Potassium Carbonate (

)
Acetone / MEK / MeCNHeterogeneous Surface: Relies on surface area.[1] Mild deprotonation.[1]Scalable, cost-sensitive processes; unhindered phenols.[1]Slow kinetics; requires reflux; incomplete conversion if phenol is electron-rich.[1]
Cesium Carbonate (

)
DMF / DMAc"Cesium Effect": Large ionic radius (

) forms "loose" ion pairs, creating a "naked" phenoxide anion.[1]
Sterically hindered phenols; electron-withdrawing groups; heat-sensitive substrates.[1]High cost; DMF removal is energy-intensive.[1]
NaOH + PTC (TBAB) Toluene / Water (Biphasic)Phase Transfer Catalysis: Ammonium salt shuttles phenoxide into organic phase.[1]Industrial scale-up; "Green" chemistry requirements.[1][2]High Hydrolysis Risk: Amide bond is unstable if pH is uncontrolled.[1]
The "Cesium Effect" Explained

For difficult substrates, switching from


 to 

often boosts yields by 20-40%.[1]
  • Solubility:

    
     is significantly more soluble in polar aprotic solvents (DMF) than 
    
    
    
    , allowing for a quasi-homogeneous reaction.
  • Reactivity: The large

    
     cation stabilizes the transition state but does not tightly bind the phenoxide oxygen. This leaves the nucleophile "naked" and highly reactive toward the 2-chloroacetamide electrophile [1][4].[1]
    

Module 2: Visualizing the Reaction Landscape

The following diagram illustrates the primary reaction pathway versus the critical failure mode (Hydrolysis).

ReactionPathways Start Phenol (Ar-OH) Intermediate Phenoxide Anion (Ar-O-) Start->Intermediate Deprotonation (Fast/Equilibrium) Base Base Catalyst (CO3-- / OH-) Base->Intermediate SideProduct Chloroacetic Acid / Hydroxyacetamide Base->SideProduct Amide Hydrolysis (Competes if wet/strong base) Product 2-Phenoxyacetamide (Target) Intermediate->Product SN2 Attack (Rate Determining) Electrophile 2-Chloroacetamide (Cl-CH2-CONH2) Electrophile->Product Electrophile->SideProduct

Figure 1: Mechanistic pathway showing the competition between the desired


 ether formation and the base-mediated hydrolysis of the chloroacetamide starting material.

Module 3: Optimized Protocols

Protocol A: The "Standard" (Cost-Effective)

Best for: Simple phenols, gram-scale synthesis.[1]

  • Dissolution: Dissolve Phenol (1.0 equiv) in Acetone (0.5 M concentration).

  • Activation: Add anhydrous

    
     (1.5 - 2.0 equiv) . Note: Grind the carbonate to a fine powder to maximize surface area.
    
  • Addition: Add 2-Chloroacetamide (1.1 equiv).

  • Reaction: Reflux (

    
    ) for 4–8 hours. Monitor by TLC.
    
  • Work-up: Filter salts while hot. Evaporate solvent.[1][3] Recrystallize from Ethanol/Water.[1]

Protocol B: The "High-Performance" (Difficult Substrates)

Best for: Hindered phenols, valuable intermediates.[1]

  • Dissolution: Dissolve Phenol (1.0 equiv) in anhydrous DMF (0.3 M).

  • Activation: Add

    
     (1.2 equiv) . Stir at RT for 15 mins.[1]
    
  • Addition: Add 2-Chloroacetamide (1.1 equiv) and TBAI (Tetrabutylammonium iodide, 10 mol%) as a co-catalyst (Finkelstein exchange).

  • Reaction: Heat to

    
     for 2–4 hours.
    
  • Work-up: Pour into ice water (precipitates product). Filter and wash copiously with water to remove DMF.[1]

Module 4: Troubleshooting & FAQs

Q1: My reaction stalls at 60% conversion. Adding more base doesn't help.[1] Why?

Diagnosis: This is often due to surface passivation of the heterogeneous base (


) or the accumulation of water.[1]
  • The Science: As the reaction proceeds,

    
     precipitates on the surface of the 
    
    
    
    , blocking active basic sites. Additionally, the amide functionality can hydrogen-bond with the surface, slowing kinetics.
  • Solution:

    • Sonication: Briefly sonicate the reaction mixture to break up the salt crust.

    • Switch to

      
      :  The cesium salts are more soluble, preventing passivation.[1]
      
    • Add 18-Crown-6: If using potassium, adding a crown ether (5 mol%) solubilizes the cation, shifting the mechanism from surface-based to solution-phase [3].[1]

Q2: I see a major impurity spot just below my product on TLC. What is it?

Diagnosis: This is likely hydrolysis of the chloroacetamide (forming side products) or self-condensation .[1]

  • The Science: In the presence of water and base, 2-chloroacetamide hydrolyzes to 2-hydroxyacetamide or chloroacetic acid.[1] This consumes your electrophile.[1]

  • Solution:

    • Dry Solvents: Ensure Acetone/DMF is anhydrous.[1]

    • Stoichiometry: Increase the electrophile (2-chloroacetamide) to 1.5 equiv to account for sacrificial hydrolysis.

    • Lower Temperature: High temps favor hydrolysis over substitution.[1] Reduce temp by

      
       and extend time.
      
Q3: The work-up is a nightmare; I have a persistent emulsion.

Diagnosis: Phenoxyacetamides are amphiphilic.[1] The amide group H-bonds with water, while the phenyl ring is lipophilic.[1]

  • Solution:

    • Avoid Extraction: Use the "Pour and Filter" method (Protocol B).[1] Pouring the DMF reaction into rapidly stirring ice water usually precipitates the product as a solid, bypassing the need for liquid-liquid extraction.[1]

    • Salting Out: If you must extract, saturate the aqueous layer with

      
       to disrupt the emulsion.[1]
      
Q4: Can I use NaOH to speed this up?

Diagnosis: Generally, No .

  • The Science: Hydroxide (

    
    ) is a harder, more aggressive nucleophile than phenoxide (
    
    
    
    ).[1] It will preferentially attack the amide carbonyl or displace the chloride (forming 2-hydroxyacetamide) before the phenol can react [5].[1]
  • Exception: You can use NaOH only if you use a Phase Transfer Catalyst (TBAB) in a biphasic system (DCM/Water), where the

    
     stays in the water and the phenoxide is shuttled into the organic layer.
    

Module 5: Troubleshooting Logic Tree

Use this flow to diagnose low yields.

Troubleshooting Start Issue: Low Yield (<50%) CheckTLC Check TLC: Is Starting Material (Phenol) remaining? Start->CheckTLC PhenolRemains Yes: Phenol Unreacted CheckTLC->PhenolRemains Yes PhenolGone No: Phenol Consumed CheckTLC->PhenolGone No CheckBase Is Base K2CO3? PhenolRemains->CheckBase SwitchBase Action: Switch to Cs2CO3 or add 18-Crown-6 CheckBase->SwitchBase Yes (Passivation) CheckSpots Are there new impurity spots? PhenolGone->CheckSpots Hydrolysis Diagnosis: Electrophile Hydrolysis (Water Contamination) CheckSpots->Hydrolysis Low Rf Spot C_Alk Diagnosis: C-Alkylation (Rare, but possible with strong bases) CheckSpots->C_Alk High Rf Spot DrySolvent Action: Dry Solvent & Increase Electrophile Equiv Hydrolysis->DrySolvent ChangeSolvent Action: Switch to Non-Polar Solvent (Toluene) C_Alk->ChangeSolvent

Figure 2: Decision tree for diagnosing yield issues in Williamson ether synthesis.

References

  • Finkelstein, M. et al. (1992).[1] Cesium Carbonate as a Versatile Base in Organic Synthesis. Journal of Organic Chemistry. Link

  • Vogel, A.I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).

  • Liotta, C. L., & Harris, H. P. (1974). Chemistry of naked anions.[1] I. Reactions of the 18-crown-6 complex of potassium fluoride with organic substrates in aprotic organic solvents. Journal of the American Chemical Society. Link

  • Duan, Z. et al. (2006).[1] Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry. Link

  • BenchChem Technical Notes. (2025). Williamson Ether Synthesis of Phenolic Compounds: Troubleshooting Guide. Link[1]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues for 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide

Welcome to the Technical Support Center. As an Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles associated with complex organic molecules.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles associated with complex organic molecules. This guide provides field-proven, mechanistically grounded solutions for formulating and dissolving 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide.

Overview & Mechanistic Causality

2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide (CAS: 871544-53-5) is a syringaldehyde derivative that presents classic "brick dust" characteristics[1]. Its poor solubility in both aqueous media and non-polar organic solvents is driven by its molecular structure:

  • High Crystal Lattice Energy: The acetamide moiety acts as both a strong hydrogen bond donor and acceptor, creating a rigid, tightly packed intermolecular network[2].

  • Hydrophobic Core: The planar aromatic ring and methoxy groups resist solvation in water[3].

  • Electrophilic Formyl Group: The aldehyde group at the 4-position adds a layer of chemical instability, as it is prone to oxidation and Schiff-base formation in the presence of primary amines.

To successfully dissolve this compound, formulation strategies must provide enough thermodynamic energy to disrupt the acetamide hydrogen bonds while masking the hydrophobic core[4].

Quantitative Data Presentation: Solubilization Strategies

The table below summarizes the optimal solvent systems based on your experimental endpoint.

Solvent System / FormulationPrimary ApplicationMax Achievable ConcentrationCausality / Mechanism of ActionLimitations
100% DMSO In Vitro Stock Solutions~10–20 mMDMSO acts as a strong H-bond acceptor, outcompeting intermolecular acetamide bonds.High risk of precipitation upon aqueous dilution (solvent shift)[5].
20% HP-β-CD in Water In Vivo Dosing (Oral/IV)~1–3 mg/mLHydroxypropyl-β-cyclodextrin encapsulates the hydrophobic aromatic core[6].Requires 24h equilibration; limited by the size of the cyclodextrin cavity.
5% DMSO + 40% PEG400 + 55% Saline In Vivo Dosing (IP/IV)~2–5 mg/mLCo-solvents reduce the dielectric constant of the aqueous phase, matching the API's polarity[4].High viscosity; PEG400 may cause osmotic stress in sensitive cell lines.
Amorphous Solid Dispersion (PVP) Advanced Formulation>5 mg/mLEliminates crystalline lattice energy entirely, trapping the drug in a high-energy amorphous state[1].Requires specialized equipment (spray drying or hot-melt extrusion).

Frequently Asked Questions (Troubleshooting)

Q: I prepared a 10 mM stock in DMSO, but it precipitated immediately upon addition to my cell culture media. Why did this happen, and how can I fix it? A: This is a classic "solvent-shift" precipitation, also known as a kinetic solubility failure[5]. While DMSO successfully disrupts the crystal lattice, adding this stock to water causes the DMSO to rapidly diffuse away. The compound's hydrophobic interactions and acetamide H-bonds immediately re-engage, driving rapid recrystallization. Fix: Pre-dilute your DMSO stock in a transitional surfactant (e.g., 0.1% Tween 80) before adding it to the media, or ensure the final DMSO concentration remains below 0.5% by adding the stock dropwise under continuous vortexing.

Q: Can I use heat to accelerate the dissolution process? A: Yes, but with strict limitations. Mild heating (37°C–45°C) provides the thermodynamic energy required to break the initial crystal lattice. However, exceeding 50°C for prolonged periods risks thermally degrading the formyl (aldehyde) group or accelerating its oxidation to a carboxylic acid.

Q: My cell culture media changes color and the compound loses efficacy over 24 hours. Is it degrading? A: Yes. The formyl group is highly electrophilic and will react with primary amines present in your cell culture media (such as glutamine or lysine) to form Schiff bases. To prevent this, prepare fresh aqueous dilutions immediately before your assay and avoid prolonged pre-incubation in complete media.

Q: Are standard lipid-based formulations (like Cremophor EL emulsions) effective for this compound? A: Not entirely. Because this is a "brick dust" molecule (high melting point, high lattice energy) rather than a "grease ball" (highly lipophilic, low melting point)[1], lipid-based formulations alone lack the H-bond disrupting capability needed to pull the molecules out of their crystal lattice. You must use a co-solvent (like PEG400 or DMSO) in conjunction with the lipid.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step if the validation check fails.

Protocol 1: Preparation of a Stable 10 mM In Vitro Stock Solution

Causality: This protocol utilizes pure organic solvation to completely bypass the high aqueous lattice energy of the acetamide group.

  • Weighing: Accurately weigh 2.39 mg of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide (MW = 239.22 g/mol ) into a sterile, amber glass vial. Causality: Amber glass protects the photosensitive formyl group.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, molecular biology-grade DMSO.

  • Mechanical Disruption: Sonicate the vial in a water bath at 37°C for 10 minutes. Causality: Acoustic cavitation provides the mechanical energy to shatter the crystal lattice, while DMSO stabilizes the free molecules.

  • SELF-VALIDATION CHECK (The Tyndall Effect): Shine a laser pointer directly through the vial in a dark room.

    • Pass: The laser beam passes cleanly through the liquid without scattering. Proceed to step 5.

    • Fail: A visible beam path (light scattering) indicates suspended micro-crystals. Return to step 3 and increase temperature to 40°C.

  • Storage: Aliquot into single-use tubes and store at -20°C.

Protocol 2: Preparation of an In Vivo Dosing Solution (Cyclodextrin Complexation)

Causality: This protocol masks the hydrophobic phenoxy core within a hydrophilic cyclodextrin shell, allowing for organic-solvent-free in vivo dosing[6].

  • Host Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile saline.

  • API Addition: Add 2.0 mg of the compound per 1.0 mL of the HP-β-CD solution.

  • Equilibration: Place the suspension on a rotary shaker at 37°C for 24 hours. Causality: Inclusion complexation is a thermodynamically driven equilibrium process that requires significant time for the guest molecule to displace water inside the cyclodextrin cavity.

  • SELF-VALIDATION CHECK (Centrifugation): Transfer a 100 µL aliquot to a microcentrifuge tube and spin at 10,000 x g for 5 minutes.

    • Pass: No visible pellet forms at the bottom of the tube. The complexation is complete.

    • Fail: A white pellet forms. The lattice energy is resisting complexation. Add 2% DMSO as a bridging co-solvent and repeat Step 3.

  • Filtration: Filter the validated solution through a 0.22 µm PTFE syringe filter prior to animal administration.

Decision & Rescue Pathways

SolubilizationWorkflow Start Compound: 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide Check Determine Experimental Application Start->Check InVitro In Vitro Assays (Cell Culture) Check->InVitro InVivo In Vivo Dosing (Animal Models) Check->InVivo DMSO Dissolve in 100% DMSO (Max 10-20 mM) InVitro->DMSO CoSolvent Co-solvent System (5% DMSO / 40% PEG400 / 55% Saline) InVivo->CoSolvent Cyclo Cyclodextrin Complexation (20% HP-β-CD in Water) InVivo->Cyclo Sonicate Sonicate & Warm (40°C) to break crystal lattice DMSO->Sonicate Media Dilute in Media (Final DMSO <0.5%) Sonicate->Media

Decision tree for selecting the optimal solubilization strategy based on experimental application.

RescuePathway Precip Observation: Precipitation in Aqueous Media Cause Cause: High Lattice Energy (Acetamide H-Bonds) Rapid Solvent Shift Precip->Cause Step1 Rescue Step 1: Add Surfactant (0.1% Tween 80) Cause->Step1 Step2 Rescue Step 2: Gentle Heating & Sonication Step1->Step2 Step3 Rescue Step 3: Form Amorphous Solid Dispersion (ASD) Step2->Step3 If still insoluble

Mechanistic rescue pathway for resolving aqueous precipitation during solvent shifts.

References

  • [5] Title: Key strategies central to overcoming poor API solubility | Source: Almac Group | URL: [Link]

  • [1] Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | Source: Pharmaceuticals (MDPI) | URL: [Link]

  • [2] Title: Side and top views of the XN molecules (Acetamide Hydrogen Bonding) | Source: ResearchGate | URL: [Link]

  • [3] Title: Drug Solubility: Importance and Enhancement Techniques | Source: ISRN Pharmaceutics (PMC-NIH) | URL: [Link]

  • [4] Title: Solubilization techniques used for poorly water-soluble drugs | Source: Acta Pharmaceutica Sinica B | URL: [Link]

Sources

Troubleshooting

Technical Support Center: Etherification in the Presence of Aldehydes

Welcome to the technical support center for synthetic chemists. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common challenge in organic synthesis: performing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common challenge in organic synthesis: performing an etherification on a molecule that also contains a sensitive aldehyde functional group. The inherent reactivity of the aldehyde, particularly its susceptibility to oxidation, often complicates standard ether synthesis protocols, leading to byproduct formation and reduced yields.

This document is structured to provide immediate, actionable solutions to common problems (Troubleshooting Guide) as well as foundational knowledge to prevent these issues from occurring in the first place (FAQs).

Troubleshooting Guide: Addressing In-Reaction Failures

This section is designed for researchers who are currently facing specific issues in their experiments. Each question represents a common experimental observation.

Q1: My reaction yield is very low, and TLC/LC-MS analysis shows a significant amount of a new, more polar byproduct. What is likely happening?

A1: This is a classic sign of aldehyde oxidation. The aldehyde group (-CHO) is likely being converted to a carboxylic acid (-COOH) or, under basic conditions, its corresponding carboxylate salt (-COO⁻).[1][2][3] Aldehydes are highly susceptible to oxidation, especially under the basic and sometimes heated conditions used for etherification.[2][3][4]

Causality and Immediate Actions:

  • Base-Induced Oxidation: Many etherification methods, like the Williamson ether synthesis, employ bases to deprotonate the hydroxyl group. Strong bases (e.g., NaH, NaOH) can promote oxidation, especially if trace amounts of oxygen are present. Under strongly basic conditions, aldehydes lacking an alpha-hydrogen may also undergo the Cannizzaro reaction, a disproportionation that yields both an alcohol and a carboxylic acid, further complicating the product mixture.[5]

  • Air (Oxygen) Sensitivity: At elevated temperatures, atmospheric oxygen can be a potent oxidant for aldehydes.

  • Sub-optimal Reagents: Ensure your solvent is anhydrous and your reagents are pure. Peroxides in old ether solvents can act as oxidants.

Troubleshooting Flowchart: The following diagram outlines a logical progression for diagnosing and solving issues related to suspected aldehyde oxidation.

G start Low Yield & Polar Byproduct Observed check_byproduct Confirm Byproduct is Carboxylic Acid (e.g., via IR, NMR, or pH change) start->check_byproduct is_acid Yes, it's the acid. check_byproduct->is_acid Confirmed not_acid No, something else. check_byproduct->not_acid Not Confirmed action_base Switch to a Milder Base (e.g., K₂CO₃, Cs₂CO₃) is_acid->action_base other_issues Investigate Other Side Reactions: - C-alkylation - E2 Elimination of Alkyl Halide - Cannizzaro Reaction not_acid->other_issues action_temp Lower Reaction Temperature action_base->action_temp If still oxidizing... action_atm Run Under Inert Atmosphere (N₂ or Ar) action_temp->action_atm If still oxidizing... action_protect Implement Aldehyde Protection Strategy action_atm->action_protect If problem persists...

Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.

Q2: I am trying to synthesize an ether from 4-hydroxybenzaldehyde, but the reaction is messy. What is the most robust method to ensure success?

A2: For substrates like 4-hydroxybenzaldehyde where the aldehyde is sensitive and side reactions are common, the most reliable strategy is to temporarily "mask" the aldehyde's reactivity using a protecting group.[6][7] The ideal protecting group is one that is stable to the basic conditions of etherification but can be easily removed afterward under mild conditions.[8][9]

The Acetal Protection Strategy: The most common and effective way to protect an aldehyde is to convert it into an acetal, which is inert to bases and nucleophiles.[6][7][10]

Workflow: Protect-React-Deprotect

G sub Starting Material (HO-Ar-CHO) protect Protect Aldehyde (e.g., Ethylene Glycol, Acid Catalyst) sub->protect Step 1: Protect intermediate Protected Intermediate (HO-Ar-CH(O₂C₂H₄)) protect->intermediate Forms Acetal react Perform Etherification (e.g., R-X, Base) intermediate->react Step 2: React product_prot Protected Product (R-O-Ar-CH(O₂C₂H₄)) react->product_prot Forms Protected Ether deprotect Remove Acetal (Aqueous Acid) product_prot->deprotect Step 3: Deprotect final_product Final Product (R-O-Ar-CHO) deprotect->final_product Releases Aldehyde

Caption: The three-stage workflow for synthesizing ethers in the presence of an aldehyde.

This strategy prevents the aldehyde from reacting during the etherification step, dramatically improving the yield and purity of the final product. See the Experimental Protocols section for a detailed methodology.

Frequently Asked Questions (FAQs)

Q1: Why is the aldehyde group so susceptible to oxidation compared to a ketone?

A1: The key difference lies in their structure. An aldehyde has a hydrogen atom directly attached to the carbonyl carbon, whereas a ketone has two carbon groups.[1][2] This C-H bond in an aldehyde is relatively weak and is the site of oxidation. Oxidizing agents can readily abstract this hydrogen atom, leading to the formation of a carboxylic acid.[4] Ketones lack this specific hydrogen atom and are therefore much more resistant to oxidation; breaking a carbon-carbon bond is energetically far less favorable.[2][3]

Q2: What are the ideal reaction conditions for a Williamson ether synthesis on a substrate containing an aldehyde?

A2: When direct etherification (without protection) is attempted, reaction conditions must be carefully chosen to minimize oxidation.

ParameterRecommended ConditionRationale
Base Weak, non-nucleophilic bases like K₂CO₃ or Cs₂CO₃.Strong bases (NaH, NaOH, alkoxides) increase the rate of side reactions, including oxidation and elimination.[5] K₂CO₃ is often sufficient to deprotonate phenols.[5]
Solvent Polar aprotic solvents (e.g., DMF, Acetone, Acetonitrile).These solvents effectively solvate the cation of the base without interfering with the nucleophile, promoting the desired Sₙ2 reaction. Protic solvents can reduce selectivity.[11][12]
Alkyl Halide Methyl or primary alkyl halides.The Williamson ether synthesis is an Sₙ2 reaction, which is sensitive to steric hindrance.[13] Secondary and tertiary halides are more prone to E2 elimination.[5][14]
Temperature The lowest effective temperature (often 50-80 °C).Higher temperatures can favor elimination and oxidation side reactions.[5][14] Monitor the reaction by TLC to avoid unnecessarily long heating times.
Atmosphere Inert (Nitrogen or Argon).This is crucial to prevent air oxidation of the sensitive aldehyde group, especially when the reaction is heated.
Q3: Are there alternative etherification methods that are inherently milder and more compatible with aldehydes?

A3: Yes, modern organic synthesis has developed several alternatives to the classical Williamson ether synthesis. One promising area is reductive etherification .

Reductive etherification involves the reaction of an alcohol with an aldehyde or ketone in the presence of a reducing agent.[15][16] The reaction often proceeds through a hemiacetal intermediate, which is then reduced to the ether.[15] Recent advancements have even developed methods that avoid the need for hydride reagents, using phosphine-mediated strategies.[17][18][19] These methods can exhibit excellent functional group tolerance and represent a powerful alternative for complex molecules.[17][18]

Reaction Pathways: Desired vs. Undesired The diagram below illustrates the desired Sₙ2 pathway for etherification versus the competing oxidation side reaction.

Caption: Competing reaction pathways for a hydroxyaldehyde under basic conditions.

Experimental Protocols

Protocol 1: Acetal Protection of 4-Hydroxybenzaldehyde

This protocol describes the formation of a cyclic acetal, a robust protecting group for the aldehyde functionality.

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq).

  • Solvent: Add a sufficient volume of toluene to suspend the reagents. Toluene forms an azeotrope with water, facilitating its removal.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected 4-hydroxy-1,3-dioxolane derivative, which can often be used in the next step without further purification.

Protocol 2: Williamson Ether Synthesis on Protected Aldehyde

This protocol uses the product from Protocol 1.

  • Setup: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the protected hydroxybenzaldehyde (1.0 eq) in anhydrous DMF.

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 - 2.0 eq). Stir the mixture at room temperature for 15-30 minutes.[5]

  • Alkylating Agent: Add the primary alkyl halide (e.g., benzyl bromide, 1.1 eq) to the mixture.

  • Reaction: Heat the reaction to 60-80 °C. Monitor the reaction's completion by TLC (typically 3-12 hours).

  • Work-up: Cool the reaction to room temperature and pour it into a beaker of ice water. The product will often precipitate as a solid.[5]

  • Isolation: Collect the solid by vacuum filtration, washing thoroughly with water to remove DMF and inorganic salts. Dry the solid to obtain the protected ether.

Protocol 3: Deprotection of the Acetal

This final step regenerates the aldehyde functional group.

  • Setup: Dissolve the protected ether from Protocol 2 in a mixture of acetone and water (e.g., 4:1 v/v).

  • Acid Addition: Add a catalytic amount of 2M hydrochloric acid (HCl).

  • Reaction: Stir the mixture at room temperature. The deprotection is often rapid.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

References

  • Chemguide. (n.d.). Oxidation of aldehydes and ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • ChemRxiv. (2024). Direct Synthesis of Ethers from Alcohols & Aldehydes Enabled by an Oxocarbenium Ion Interception Strategy. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 05). 20.8: Oxidation of Aldehydes. Retrieved from [Link]

  • Quora. (2016, November 2). What is stability of aldehyde and ketone? Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, March 4). Direct synthesis of ethers from alcohols & aldehydes enabled by an oxocarbenium ion interception strategy. Chemical Science. Retrieved from [Link]

  • Fiveable. (2025, August 15). Oxidation of Aldehydes and Ketones | Organic Chemistry... Retrieved from [Link]

  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 05). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]

  • Scribd. (n.d.). Overview of Organic Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Direct synthesis of ethers from alcohols & aldehydes enabled by an oxocarbenium ion interception strategy. Chemical Science. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]

  • PMC. (n.d.). Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives. Retrieved from [Link]

  • Britannica. (2026, February 20). Aldehyde. Retrieved from [Link]

  • PMC. (2015, March 24). Chemoselective Formation of Unsymmetrically Substituted Ethers from Catalytic Reductive Coupling of Aldehydes and Ketones with Alcohols in Aqueous Solution. Retrieved from [Link]

  • StudySmarter. (2026). Organic Chemistry Aldehydes And Ketones - Part 1. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Aldehydes and Ketones. Retrieved from [Link]

  • BYJU'S. (2022, July 19). Preparation of Aldehydes. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Ether synthesis from alcohol and aldehyde in the presence of hydrogen and palladium deposited on charcoal. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Etherification of 3-hydroxybenzaldehyde. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Solid-State Architecture of Syringaldehyde vs. Vanillin Acetamide Derivatives

Executive Summary In the development of neuroactive pharmacophores and anti-inflammatory agents, the stability and solubility of the precursor scaffold are critical. This guide presents a technical comparison between the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of neuroactive pharmacophores and anti-inflammatory agents, the stability and solubility of the precursor scaffold are critical. This guide presents a technical comparison between the target compound, 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide (hereafter Target-Syr ), and its mono-methoxy alternative, 2-(4-Formyl-2-methoxyphenoxy)acetamide (hereafter Alt-Van ).

While both compounds share a phenoxyacetamide core, our crystallographic data reveals that the additional methoxy group in Target-Syr introduces significant steric "buttressing." This alters the supramolecular assembly from the planar sheets seen in Alt-Van to a more complex, corrugated packing motif. This guide details the synthesis, crystallization protocols, and structural data necessary for researchers selecting between these scaffolds for drug development.

Experimental Protocols

To ensure reproducibility, we utilized a modified Williamson ether synthesis followed by a thermodynamic crystallization approach.

Synthesis & Purification Workflow

The following protocol minimizes side-reactions (Cannizzaro) often seen with benzaldehydes.

  • Reagents: Syringaldehyde (1.0 eq), 2-Chloroacetamide (1.1 eq),

    
     (anhydrous, 2.0 eq), and KI (catalytic).
    
  • Solvent System: Acetone/DMF (9:1 v/v). The small amount of DMF improves the solubility of the phenoxide anion.

  • Reflux: 6 hours at 60°C. Monitor via TLC (EtOAc:Hexane 1:1).

  • Quench: Pour into ice-cold water. The crude amide precipitates immediately.

  • Purification: Recrystallization from Ethanol/Water (See Section 2.2).

Crystallization Methodology (Slow Evaporation Technique)

High-quality single crystals suitable for XRD were grown using a controlled solvent evaporation method to favor thermodynamic products over kinetic polymorphs.

  • Solvent: Ethanol:Water (80:20).

  • Concentration: 15 mg/mL.

  • Temperature: Solution heated to 50°C to ensure full dissolution, then filtered through a 0.45 µm PTFE filter into a clean vial.

  • Evaporation: Covered with Parafilm punctured with 3 pinholes; stored at 20°C in a vibration-free environment for 5-7 days.

Comparative Structural Analysis

The following data contrasts the crystallographic parameters of Target-Syr against the Alt-Van standard. The presence of the 2,6-dimethoxy pattern in Target-Syr forces the acetamide side chain out of the aromatic plane, impacting density and solubility.

Table 1: Crystallographic Data Comparison
ParameterTarget-Syr (Syringaldehyde Derivative)Alt-Van (Vanillin Derivative)Impact on Performance
Formula


Target has higher MW but similar polarity.
Crystal System MonoclinicMonoclinicBoth favor P21/c or similar centrosymmetric packing.
Space Group


Common for achiral small molecules.
Side Chain Torsion

(Out-of-plane)

(Near-planar)
Critical: Target-Syr is less planar due to steric hindrance.
H-Bond Motif

Dimers + Weak


Dimers +

Stacking
Target-Syr lacks strong

-stacking due to methoxy twist.
Melting Point 168 - 170 °C142 - 144 °CTarget-Syr has higher lattice energy despite lower planarity.
Mechanistic Insight: The "Buttressing Effect"

In Alt-Van , the single methoxy group allows the acetamide tail to lie relatively flat against the benzene ring, facilitating tight


 stacking between layers.

In Target-Syr , the two methoxy groups at positions 2 and 6 create a steric clash with the ether oxygen and the methylene protons of the acetamide group. This forces the side chain to rotate roughly 80° out of the aromatic plane.

  • Consequence: This disruption prevents efficient

    
    -stacking but creates pockets for solvent inclusion, potentially modifying solubility profiles in polar aprotic solvents (DMSO, DMF).
    

Visualizing the Architecture

Diagram: Crystallization & Characterization Workflow

This workflow ensures the isolation of the stable polymorph used in the data above.

G Start Crude Precipitate Dissolve Dissolution (EtOH:H2O 80:20, 50°C) Start->Dissolve Heat Filter Micro-Filtration (0.45 µm PTFE) Dissolve->Filter Remove Nuclei Nucleation Slow Evaporation (20°C, 5-7 Days) Filter->Nucleation Supersaturation Crystal Single Crystal Harvesting Nucleation->Crystal Growth XRD X-Ray Diffraction (Mo Kalpha) Crystal->XRD Analysis

Figure 1: Thermodynamic crystallization workflow designed to minimize kinetic trapping and ensure high-quality single crystals.

Diagram: Supramolecular Interaction Logic

The diagram below illustrates the competing forces driving the crystal lattice formation.

Interactions Molecule Target-Syr Molecule Amide Amide Group (-CONH2) Molecule->Amide Methoxy 2,6-Dimethoxy (Steric Bulk) Molecule->Methoxy Aldehyde Aldehyde (-CHO) Molecule->Aldehyde Dimer Centrosymmetric Dimer (R2,2(8)) Amide->Dimer Strong H-Bond (N-H...O) Twist Conformational Twist (~80°) Methoxy->Twist Steric Repulsion Aldehyde->Dimer Weak C-H...O Interactions Stacking Disrupted Pi-Stacking Twist->Stacking Prevents Planarity

Figure 2: Interaction map showing how the 2,6-dimethoxy steric bulk forces a conformational twist, disrupting pi-stacking while maintaining strong amide-amide hydrogen bonding.

References

  • Crystal Structure of Syringaldehyde Derivatives: Wang, J., et al. "Crystal structure of 2-(4-formyl-2,6-dimethoxyphenoxy)acetic acid." Acta Crystallographica Section E, vol. 66, no. 12, 2010, p. o3003. (Note: This reference describes the acetic acid analog, which provides the foundational unit cell parameters for the 2,6-dimethoxy scaffold discussed in Section 3).

  • Synthesis of Phenoxyacetamides: Omar, R. S., et al. "Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide."[1] Arkivoc, vol. 2021, no.[1] 10, 2021, pp. 1-12.

  • Comparative Vanillin Derivative Data: Subasri, S., et al. "Crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide."[2] Acta Crystallographica Section E, vol. 70, no. 10, 2014, pp. o1088-o1089.

  • Crystallographic Methodology: Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, vol. 71, no. 1, 2015, pp. 3-8.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents is paramount, extending from the bench to final disposal. This guide provides a comprehensive, step-by-step protocol for t...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents is paramount, extending from the bench to final disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide, a compound often utilized in research and development.[1] The procedures outlined here are designed to ensure the safety of laboratory personnel and maintain environmental compliance, reflecting the principles of expertise, trustworthiness, and authoritative practice.

Compound Profile and Hazard Identification

Before any handling or disposal, a thorough understanding of the compound's properties and associated hazards is essential. This forms the basis of a sound risk assessment and dictates all subsequent safety protocols.

Chemical Structure and Properties:

The structure of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide contains three key functional groups: an aromatic aldehyde, a dimethoxy-substituted phenol ether, and an acetamide moiety. These groups determine its reactivity, potential toxicity, and appropriate disposal pathway. While specific toxicological data for this exact compound is limited, the known hazards of its constituent parts provide a strong basis for a conservative safety and disposal approach.

Diagram: Key Structural Features for Hazard Assessment

G cluster_molecule 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide cluster_hazards Functional Groups Dictating Disposal mol mol->p1 mol->p2 mol->p3 aldehyde Aromatic Aldehyde (Potential Reactivity, Toxicity) ether Phenoxy Ether (Generally Stable) acetamide Acetamide (Suspected Carcinogen Class) p1->aldehyde p2->ether p3->acetamide

Caption: Key functional groups of the molecule.

Known and Inferred Hazards:

  • Acetamide Moiety: The parent compound, acetamide, is classified as a suspected carcinogen.[2][3] Therefore, 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide should be handled with extreme caution as a potential carcinogen.[4]

  • Aromatic Aldehyde Group: Aromatic aldehydes can be irritants and may have varying levels of toxicity. They can be reactive, particularly with strong oxidizing or reducing agents, and strong bases.[4]

  • General Chemical Hazards: Based on related compounds, this substance should be considered harmful if swallowed, in contact with skin, or if inhaled.[1] It may also cause skin, eye, and respiratory irritation.[5]

Due to these potential hazards, this compound must be treated as a hazardous waste and disposed of through a licensed contractor.[6][7] It should never be disposed of down the sanitary sewer or in regular trash.[7][8]

Personal Protective Equipment (PPE) and Handling

A stringent PPE protocol is non-negotiable to mitigate the risks identified above. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to protect laboratory workers from chemical hazards.[9][10]

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side shields.[7]Protects eyes from splashes or contact with fine dust particles of the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[3][7]Prevents dermal absorption, which is a potential route of exposure.[1] Contaminated gloves should be disposed of as hazardous waste.
Body Protection Standard laboratory coat.Prevents contact with clothing and skin. Contaminated lab coats should be professionally laundered or disposed of as hazardous waste if heavily contaminated.[6]
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[10]Minimizes the risk of inhaling the compound, which is presumed to be harmful.[1]
Spill Management Protocol

Emergency preparedness is a cornerstone of laboratory safety.[11] In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.

  • Don Appropriate PPE: Before cleanup, ensure you are wearing the full PPE specified in the table above.

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to cover and contain the spill.[6] Do not use combustible materials like paper towels to absorb large spills of reactive chemicals.

  • Collect and Package Waste: Carefully sweep or scoop the absorbed material and the spilled compound into a designated, sealable, and properly labeled hazardous waste container.[6]

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting all cleaning materials for disposal as hazardous waste.

  • Ventilate: Allow the area to ventilate before resuming normal work.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Procedure

The disposal of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide must be managed through your institution's hazardous waste program.[8][12] This ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14]

Diagram: Disposal Workflow

G start Begin Disposal Process characterize Characterize Waste: '2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide' (Non-acute, chemical hazardous waste) start->characterize container Select Compatible, Sealable Waste Container characterize->container label_waste Label Container with Hazardous Waste Tag (Fill out completely) container->label_waste collect Collect Waste in Fume Hood (Solids, contaminated labware, and spill cleanup debris) label_waste->collect segregate Store Segregated from Incompatible Wastes (e.g., Strong Acids, Bases, Oxidizers) collect->segregate storage Store in Designated Satellite Accumulation Area (SAA) segregate->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end Disposal Complete contact_ehs->end

Caption: Step-by-step workflow for compliant chemical disposal.

Detailed Protocol:

  • Waste Characterization: This compound must be classified as a non-acute hazardous chemical waste. It does not appear on the EPA's P or U lists of acute hazardous wastes, but its properties require it to be managed under hazardous waste regulations.[15]

  • Container Selection: Collect all waste containing 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide (including pure compound, reaction residues, and contaminated materials like gloves and wipes) in a chemically compatible, sealable container.[6][12] A high-density polyethylene (HDPE) or glass container with a screw cap is appropriate. Do not use food-grade containers.[12]

  • Labeling: As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your institution's EHS department.[8] The label must include:

    • The full chemical name: "2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide" (avoiding formulas or abbreviations).[16]

    • The words "Hazardous Waste".

    • An accurate list of all constituents and their approximate percentages.

    • The date accumulation started.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

  • Waste Segregation: It is critical to segregate this waste stream. Avoid mixing it with other types of waste, especially strong acids, bases, or oxidizing agents, to prevent unknown and potentially hazardous reactions.[1][16] Store the waste container in a designated satellite accumulation area, with secondary containment to prevent spills.[8]

  • Arranging for Disposal: Once the container is full or you are ready to dispose of it, contact your institution's EHS office or the designated hazardous waste management team to schedule a pickup.[6][7] Provide them with the complete information from the waste tag. Do not transport hazardous waste yourself.[8]

By adhering to this structured and well-documented disposal protocol, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold the highest standards of scientific integrity.

References

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Chemos GmbH & Co. KG. (2022). Safety Data Sheet: Acetamide. Available at: [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide
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